Technical Documentation Center

PTP inhibitor V dihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: PTP inhibitor V dihydrate
  • CAS: 2649087-82-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Protein Tyrosine Phosphatase 1B (PTP1B), a critical enzyme in cellular signaling, and the inhibitors designed to target it. We will delve into the core principles...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Protein Tyrosine Phosphatase 1B (PTP1B), a critical enzyme in cellular signaling, and the inhibitors designed to target it. We will delve into the core principles of PTP1B function, its role in disease, and the rationale behind its inhibition as a therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation of PTP1B inhibitors.

The Central Role of PTP1B in Health and Disease

Protein tyrosine phosphatases (PTPs) are a family of enzymes that counterbalance the activity of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues on proteins. This dynamic interplay of phosphorylation and dephosphorylation is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[1] Any disruption in this delicate balance can lead to the development of various diseases.[2]

PTP1B is a major non-receptor PTP that is primarily localized to the endoplasmic reticulum.[3] It has garnered significant attention in the scientific community due to its critical role as a negative regulator of key signaling pathways, most notably the insulin and leptin signaling pathways.[2]

In insulin signaling , PTP1B dephosphorylates the activated insulin receptor and its downstream substrates, such as the insulin receptor substrate (IRS) proteins.[2] This action attenuates the insulin signal, effectively acting as a brake on glucose uptake and metabolism. Overactivity or overexpression of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[2]

In leptin signaling , PTP1B also acts as a negative regulator, dampening the signals that control appetite and energy expenditure. This has implicated PTP1B as a therapeutic target for obesity.[2]

Furthermore, emerging research has linked PTP1B to other pathologies, including cancer and Alzheimer's disease, broadening its relevance as a therapeutic target.[2][4]

The Rationale for PTP1B Inhibition

Given its role as a negative regulator in crucial metabolic pathways, the inhibition of PTP1B presents a promising therapeutic strategy. By blocking the action of PTP1B, it is hypothesized that the insulin and leptin signaling pathways can be potentiated, leading to improved glucose control and reduced appetite.[2] Small molecule inhibitors of PTP1B have been shown to act as both insulin mimetics and insulin sensitizers in cellular models.[5]

However, the development of PTP1B inhibitors has been challenging. A key hurdle is achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares approximately 72% sequence identity in the catalytic domain.[1][6] Off-target inhibition of other PTPs could lead to undesirable side effects.

Classes of PTP1B Inhibitors

PTP1B inhibitors can be broadly categorized based on their mechanism of action and binding site on the enzyme.

  • Active-Site Inhibitors: These inhibitors typically mimic the phosphotyrosine (pTyr) substrate and bind to the highly conserved catalytic site of PTP1B.[2] While often potent, achieving selectivity with this class of inhibitors can be difficult due to the conserved nature of the active site across the PTP family.[2]

    • Vanadium-containing compounds , such as orthovanadate, were among the early PTP inhibitors. They structurally resemble the phosphate group and can bind to the active site. However, their lack of selectivity and potential for toxicity have limited their therapeutic use.[7]

    • pTyr mimetics that are not based on vanadium have also been developed, including those with difluorophosphonates (DFMPs) or dicarboxylic acids.[7]

  • Allosteric Inhibitors: These inhibitors bind to sites on the enzyme that are distinct from the active site.[2] This can offer a significant advantage in terms of selectivity, as allosteric sites are generally less conserved than the catalytic site. Allosteric binding can induce conformational changes in the enzyme that reduce its catalytic activity.

  • Bidentate Inhibitors: This promising class of inhibitors is designed to simultaneously engage both the active site and a nearby secondary binding site.[2] This dual interaction can lead to both high potency and improved selectivity.

Experimental Evaluation of PTP1B Inhibitors

A robust and multi-faceted experimental approach is crucial for the characterization and validation of novel PTP1B inhibitors. This section provides detailed protocols for key assays.

In Vitro PTP1B Inhibition Assay using pNPP

This is a widely used, straightforward colorimetric assay to determine the direct inhibitory activity of a compound on purified PTP1B enzyme. The assay utilizes the artificial substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.[1][8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - PTP1B Enzyme - pNPP Substrate - Test Compound dilutions preincubation Pre-incubation: Add PTP1B enzyme and test compound to 96-well plate. Incubate for 30 min at 37°C. reagents->preincubation initiation Initiate Reaction: Add pNPP substrate to each well. preincubation->initiation incubation Incubation: Incubate for 30-60 min at 37°C. initiation->incubation termination Terminate Reaction: Add NaOH to stop the reaction. incubation->termination readout Read Absorbance: Measure absorbance at 405 nm. termination->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the in vitro PTP1B inhibition assay using pNPP.

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 75 mM NaCl, 0.1% BSA, 0.1 mM DTT.[1] The inclusion of DTT is critical to maintain the catalytic cysteine of PTP1B in its reduced, active state. BSA is included to prevent non-specific binding of the enzyme to the assay plate.

    • PTP1B Enzyme: Recombinant human PTP1B (truncated form is often used) diluted in assay buffer to the desired concentration (e.g., 40-50 ng per reaction).[9] The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds in the linear range.[8]

    • pNPP Substrate: A stock solution of pNPP (e.g., 100 mM in water) is diluted in assay buffer to the desired final concentration (typically close to the Km value, which is around 0.7-1.3 mM).[9]

    • Test Compound: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO). It is important to determine the DMSO tolerance of the enzyme, as high concentrations can inhibit its activity.[9]

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of PTP1B enzyme solution.

    • Add 15 µL of the test compound dilution (or DMSO for control wells).

    • Pre-incubate the plate at 37°C for 30 minutes.[9] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 60 µL of the pNPP substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction in the control wells is still in the linear phase.

    • Stop the reaction by adding 100 µL of 0.1 M NaOH.[10] This raises the pH, which both stops the enzymatic reaction and enhances the color of the pNP product.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell-Based Assay for PTP1B Inhibitor Efficacy on Insulin Signaling

While the in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to assess the compound's cell permeability and its effect on the physiological signaling pathway. A common method is to measure the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector in the insulin signaling pathway, using Western blotting.[5]

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cell_plating Plate insulin-sensitive cells (e.g., HepG2, 3T3-L1 adipocytes) serum_starve Serum starve cells to reduce basal signaling cell_plating->serum_starve inhibitor_treatment Treat with PTP1B inhibitor or vehicle control serum_starve->inhibitor_treatment insulin_stimulation Stimulate with insulin inhibitor_treatment->insulin_stimulation cell_lysis Lyse cells and collect protein insulin_stimulation->cell_lysis quantification Quantify protein concentration cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Probe with antibodies: - anti-p-Akt (Ser473) - anti-total Akt western_blot->probing detection Detect and quantify bands probing->detection

Caption: Workflow for assessing PTP1B inhibitor effects on insulin signaling via Western blot.

  • Cell Culture and Treatment:

    • Culture an appropriate insulin-sensitive cell line (e.g., HepG2 human liver cancer cells, fully differentiated 3T3-L1 adipocytes) to near confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal levels of Akt phosphorylation.

    • Pre-treat the cells with various concentrations of the PTP1B inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 15-20 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors (such as sodium orthovanadate and sodium fluoride) is absolutely critical to preserve the phosphorylation state of the proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.[11] For phospho-specific antibodies, BSA is often the preferred blocking agent as milk contains phosphoproteins that can increase background.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.[11]

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt using image analysis software.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

    • Compare the normalized p-Akt levels in inhibitor-treated cells to the control cells to determine the effect of the inhibitor on insulin-stimulated Akt phosphorylation.

Selectivity Profiling

To assess the selectivity of a PTP1B inhibitor, it is essential to test its activity against a panel of other PTPs, especially the closely related TCPTP.[6] This is typically done using the same in vitro pNPP assay described in section 3.1, but with different purified PTP enzymes. The IC50 values obtained for each phosphatase are then compared to determine the selectivity ratio. A higher ratio of IC50 (other PTP) / IC50 (PTP1B) indicates greater selectivity for PTP1B.

Data Presentation and Interpretation

Quantitative data from inhibitor studies should be presented clearly and concisely. Tables are an effective way to summarize and compare the potency and selectivity of different compounds.

Table 1: In Vitro Potency and Selectivity of Representative PTP1B Inhibitors

InhibitorPTP1B IC50 (µM)TCPTP IC50 (µM)Selectivity (TCPTP/PTP1B)Reference
Compound 10a 0.195.94~31[12]
JTT-551 0.22 (Ki)9.3 (Ki)~42[12]
CD00466 0.7322.87~31[12]
Phosphoeleganin 1.3--[13]
Mucusisoflavone B 2.5--[14]
Sodium Orthovanadate 19.3--[9]

Note: Data is compiled from various sources and experimental conditions may differ. Ki values are reported where IC50 was not available.

Signaling Pathways and Inhibitor Action

Understanding the signaling context is paramount for interpreting experimental results. The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the mechanism of its inhibition.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum IR Insulin Receptor (IR) IRS IRS-1 IR->IRS phosphorylates (pY) PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Vesicle pAkt->GLUT4 promotes translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake PTP1B PTP1B PTP1B->IR dephosphorylates (pY) PTP1B->IRS dephosphorylates (pY) Inhibitor PTP1B Inhibitor Inhibitor->PTP1B inhibits Insulin Insulin Insulin->IR binds

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and IRS-1. PTP1B inhibitors block this action, leading to enhanced downstream signaling and glucose uptake.

Conclusion and Future Directions

PTP1B remains a compelling and validated therapeutic target for type 2 diabetes, obesity, and potentially other diseases. The development of potent and selective inhibitors is an active area of research, with a focus on allosteric and bidentate inhibitors to overcome the challenge of selectivity. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively characterize and advance novel PTP1B inhibitors. Future efforts will likely focus on improving the pharmacokinetic properties of these inhibitors to translate their in vitro and cellular efficacy into in vivo therapeutic benefits.

References

  • Paudel, P., et al. (2021). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition, 9(10), 5583-5593. [Link]

  • BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. Retrieved February 5, 2026, from [Link]

  • AMSBIO. (n.d.). pNPP Phosphatase Assay Kits. Retrieved February 5, 2026, from [Link]

  • Drzeżdżon, J., et al. (2022). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. International Journal of Molecular Sciences, 23(13), 6969. [Link]

  • News-Medical. (2026, February 5). Inhibiting PTP1B protein improves memory in Alzheimer's disease models. [Link]

  • PTP-1B represents an attractive target for the treatment of type 2 diabetes and obesity. (2006). PubMed. [Link]

  • Small Molecule Inhibitors of PTP1B and TCPTP. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). PubMed Central. [Link]

  • What PTP1B inhibitors are in clinical trials currently? (2025). Patsnap Synapse. [Link]

  • 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B). (2024). ACS Publications. [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. (2018). PubMed Central. [Link]

  • Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. (2022). MDPI. [Link]

  • Chemical Structures of PTP1B Inhibitors. (n.d.). ResearchGate. [Link]

  • IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. (n.d.). ResearchGate. [Link]

  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (2025). PubMed Central. [Link]

  • Can someone advise on a detection problem p-Akt in western blot? (2014). ResearchGate. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). MDPI. [Link]

  • Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes. (2021). PubMed Central. [Link]

  • Cellular effects of small molecule PTP1B inhibitors on insulin signaling. (2003). PubMed. [Link]

  • IC 50 values determined on PTP1B. (n.d.). ResearchGate. [Link]

  • PTP1B Inhibitors as Potential Target for Type II Diabetes. (2020). Juniper Publishers. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

  • Chemical structures of the ten most potent PTP1B inhibitors. (n.d.). ResearchGate. [Link]

  • Kinetic characterization of 3 as PTP1B inhibitor. (n.d.). ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to Determining the Target Specificity of Vanadium-Based Protein Tyrosine Phosphatase (PTP) Inhibitors

Executive Summary: The reversible phosphorylation of tyrosine residues, governed by the interplay between protein tyrosine kinases and protein tyrosine phosphatases (PTPs), is a cornerstone of cellular signaling. Dysregu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary:

The reversible phosphorylation of tyrosine residues, governed by the interplay between protein tyrosine kinases and protein tyrosine phosphatases (PTPs), is a cornerstone of cellular signaling. Dysregulation of PTP activity is implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders, making them compelling therapeutic targets.[1][2] However, the development of specific PTP inhibitors is challenging due to the highly conserved nature of their active sites.[3] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the target specificity of a promising class of PTP inhibitors: oxovanadium complexes. Using these compounds as a central case study, we delve into the requisite multi-pronged approach, combining in vitro biochemistry, cell-based validation, and global proteomic profiling, to build a robust and reliable specificity profile. Each section is designed to provide not just protocols, but the underlying scientific rationale, ensuring a deep and actionable understanding of the experimental choices involved.

Introduction: The Critical Role of PTPs in Cellular Signaling

The PTP Superfamily: Gatekeepers of Tyrosine Phosphorylation

The PTP superfamily comprises a large and diverse group of enzymes essential for regulating a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[4] These enzymes catalyze the dephosphorylation of tyrosine residues on target proteins, thereby acting as critical negative regulators in signaling pathways initiated by tyrosine kinases.[5] The delicate balance between kinase and phosphatase activity is paramount for maintaining cellular homeostasis; a tip in this balance can lead to pathological conditions.[6]

PTPs as Therapeutic Targets: High Reward, High Challenge

The central role of PTPs in disease has made them attractive targets for therapeutic intervention.[7] For instance, Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of both insulin and leptin signaling pathways.[8][9] Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[3][8][10] Similarly, the Src homology region 2 domain-containing phosphatase 2 (SHP2) is a key component of the Ras/MAPK pathway, and its inhibition is a promising approach for cancer therapy.[6] Despite this potential, achieving inhibitor specificity remains a primary hurdle. The catalytic domain is highly conserved across the PTP family, making it difficult to develop inhibitors that target a single PTP without affecting others.[3]

The Emergence of Vanadium-Based PTP Inhibitors

Vanadium compounds, particularly vanadate and its derivatives, are among the most well-studied PTP inhibitors.[1] They act as phosphate mimics, binding to the active site of PTPs and inhibiting their catalytic activity.[1] While early vanadate compounds lacked specificity and had toxicity concerns, newer oxovanadium(IV) and dioxovanadium(V) complexes have been developed with improved potency and selectivity, particularly against PTP1B.[1][11] For the purpose of this guide, we will refer to this class of compounds, exemplified by molecules like bpV(bipy), as "PTP Inhibitor V" and use them as a case study to explore the methodologies of target specificity profiling.

PTP Inhibitor V: A Case Study in Specificity Analysis

Chemical and Physical Properties

PTP Inhibitor V represents a class of oxovanadium complexes, often featuring organic ligands such as 2,2'-bipyridine.[11] These ligands are crucial as they modulate the compound's stability, solubility, and interaction with the target enzyme, contributing to enhanced potency and selectivity compared to simple inorganic vanadates.[4][11] Their hydrophilic nature often facilitates their use in aqueous biochemical assays.[4]

Known Primary Target(s) and Mechanism of Action

The primary mechanism of action for these inhibitors is competitive inhibition, where the vanadate core binds to the PTP active site.[1] Molecular docking studies suggest that these compounds can stabilize the WPD loop, a key structural element of PTPs, in an open conformation, preventing catalysis.[11] Several studies have demonstrated potent inhibition of PTP1B with IC50 values in the nanomolar range, often exceeding the potency of the standard inhibitor, sodium orthovanadate.[11]

The Imperative of Off-Target Profiling

While potent against a primary target like PTP1B, the fundamental phosphate-mimicking nature of PTP Inhibitor V necessitates a thorough investigation of its activity against other phosphatases and cellular proteins. Undisclosed off-target effects can lead to cellular toxicity or confound experimental results, making comprehensive specificity profiling a non-negotiable step in the preclinical development pathway.

Methodologies for Determining Target Specificity: A Multi-Faceted Approach

A credible assessment of inhibitor specificity cannot rely on a single method. Instead, it requires the integration of orthogonal assays that probe the inhibitor's activity at different biological levels: from the purified enzyme to the complex cellular proteome.

In Vitro Biochemical Assays: The First Line of Assessment

The initial step in specificity profiling is to quantify the inhibitor's potency against a panel of purified PTP enzymes. This is typically done by measuring the inhibitor's ability to reduce the rate of dephosphorylation of a synthetic substrate. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

This protocol describes a common fluorescence-based assay for measuring PTP activity and inhibitor potency.[6][13]

Materials:

  • Purified recombinant PTP enzymes (e.g., PTP1B, SHP2, CD45, etc.)

  • PTP Inhibitor V stock solution (e.g., in DMSO)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.01% Tween-20.[6] (Note: Avoid buffers like HEPES which can compete with inhibitors. DTT is crucial to keep the catalytic cysteine in a reduced, active state).[6]

  • Fluorogenic Substrate: e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • 384-well black microplates.

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a serial dilution of PTP Inhibitor V in DMSO. Then, dilute these stocks into the Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the stock of each PTP enzyme in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds linearly over the measurement period.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted PTP Inhibitor V to the appropriate wells of the 384-well plate.

    • Include "no inhibitor" controls (buffer with DMSO) and "no enzyme" controls (buffer only).

  • Enzyme Addition: Add the diluted PTP enzyme (e.g., 20 µL) to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 30°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., 25 µL of DiFMUP solution in Assay Buffer) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the fluorescence curve.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

The output of this workflow is a set of IC50 values for the inhibitor against each PTP tested. This quantitative data allows for direct comparison of potency.

Table 1: Hypothetical Specificity Data for PTP Inhibitor V

PTP TargetIC50 (nM)
PTP1B150
TC-PTP450
SHP23,500
CD4512,000
PTPRA>25,000

A selectivity ratio is calculated by dividing the IC50 for an off-target by the IC50 for the on-target. In this example, PTP Inhibitor V is 23-fold more selective for PTP1B over SHP2 (3500 nM / 150 nM). A higher ratio indicates greater selectivity.

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis p1 Serial Dilution of PTP Inhibitor V a1 Dispense Inhibitor Dilutions p1->a1 p2 Dilution of PTP Enzyme Panel a2 Add PTP Enzyme p2->a2 p3 Substrate Preparation (e.g., DiFMUP) a4 Initiate with Substrate p3->a4 a1->a2 a3 Pre-incubate a2->a3 a3->a4 r1 Kinetic Fluorescence Reading a4->r1 r2 Calculate Reaction Velocities r1->r2 r3 Dose-Response Curve Fitting r2->r3 r4 Determine IC50 Values r3->r4

Caption: Workflow for in vitro biochemical screening of PTP inhibitors.

Cellular Assays: Validating Target Engagement in a Biological Context

While in vitro assays are essential, they do not guarantee that an inhibitor will be effective in a cellular environment. Cell-based assays are critical for confirming that the inhibitor can permeate the cell membrane, engage its intended target, and elicit a biological response. A common method is to measure the phosphorylation status of a known downstream substrate of the target PTP. If the inhibitor is effective, it should lead to an increase in the phosphorylation of the substrate.

This protocol details how to assess the effect of PTP Inhibitor V on the phosphorylation of the Insulin Receptor (IR), a key substrate of PTP1B.[9]

Materials:

  • Cell line expressing the target and substrate (e.g., HepG2 cells for PTP1B and IR).

  • PTP Inhibitor V.

  • Cell culture reagents.

  • Stimulant (e.g., Insulin).

  • Lysis Buffer containing phosphatase and protease inhibitors.

  • Reagents for SDS-PAGE and Western blotting.

  • Primary antibodies: anti-phospho-IR (pY1150/1151) and anti-total-IR.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for several hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of PTP Inhibitor V (and a vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with insulin for a short period (e.g., 10 minutes) to induce IR phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors. This step is critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[14]

    • Block the membrane with 5% BSA in TBST. Avoid using milk, as it contains phosphoproteins that can increase background.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-IR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-IR) to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for the phospho-protein and total protein. Normalize the phospho-signal to the total protein signal for each sample.

A successful outcome shows a dose-dependent increase in the phosphorylation of the target substrate in inhibitor-treated cells compared to the vehicle control. The concentration required to see this effect in cells (the half-maximal effective concentration, EC50) should be reasonably correlated with the in vitro IC50. A large discrepancy may indicate poor cell permeability or other cellular factors influencing inhibitor activity.

G cluster_cell_culture Cell Treatment cluster_biochem Biochemical Analysis cluster_detection Detection & Analysis c1 Plate & Grow Cells c2 Serum Starve c1->c2 c3 Pre-treat with PTP Inhibitor V c2->c3 c4 Stimulate (e.g., Insulin) c3->c4 b1 Cell Lysis (with Phos. Inhibitors) c4->b1 b2 Protein Quantification b1->b2 b3 SDS-PAGE & Transfer b2->b3 b4 Western Blot b3->b4 d1 Probe with Phospho-Specific Ab b4->d1 d2 Detect Signal d1->d2 d3 Strip & Re-probe with Total Ab d2->d3 d4 Quantify & Normalize d3->d4

Caption: Workflow for cellular target validation using Western blotting.

Proteomics-Based Approaches: A Global View of Specificity

Biochemical and cellular assays test the inhibitor against a pre-selected list of targets. To gain an unbiased, global view of inhibitor interactions, chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) are employed.[15][16] ABPP uses chemical probes that covalently bind to the active sites of enzymes.[17] In a competitive ABPP experiment, a cell lysate or intact cell is pre-treated with the inhibitor of interest. The subsequent reduction in labeling of a protein by the activity-based probe indicates that the inhibitor is binding to that protein.[18]

Materials:

  • Cell lysate or intact cells.

  • PTP Inhibitor V.

  • Broad-spectrum PTP activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorescent dye).

  • Reagents for click chemistry (if using an alkyne-tagged probe).

  • Streptavidin beads for enrichment (for biotin tags).

  • Mass spectrometer and associated proteomics workflow reagents.

Procedure:

  • Proteome Treatment: Incubate cell lysates with various concentrations of PTP Inhibitor V (and a vehicle control) for a set period.

  • Probe Labeling: Add the PTP-directed ABP to the lysates and incubate to allow covalent labeling of active PTPs.

  • Reporter Tag Conjugation: If the probe has a clickable tag (e.g., alkyne), perform a click chemistry reaction to attach a biotin tag.

  • Enrichment: Use streptavidin beads to enrich the biotin-tagged (i.e., probe-labeled) proteins, separating them from the rest of the proteome.

  • Sample Preparation for MS: Digest the enriched proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: Compare the abundance of each identified PTP in the inhibitor-treated samples to the vehicle control. A protein whose probe labeling is significantly reduced in a dose-dependent manner is considered a target of the inhibitor.

The output is a list of proteins that interact with the inhibitor in the native proteome. This powerful, unbiased approach can confirm the intended on-target engagement and simultaneously reveal previously unknown off-targets. The dose-dependency of the target engagement is crucial for validating the interaction and distinguishing it from non-specific binding.

G cluster_treatment Competitive Labeling cluster_enrichment Target Enrichment cluster_analysis Proteomic Analysis t1 Cell Lysate (Proteome) t2 Incubate with PTP Inhibitor V t1->t2 t3 Add Activity-Based Probe (ABP) t2->t3 e1 Click Chemistry (add Biotin tag) t3->e1 e2 Streptavidin Enrichment e1->e2 e3 On-Bead Digestion (Trypsin) e2->e3 a1 LC-MS/MS Analysis of Peptides e3->a1 a2 Protein Identification & Quantification a1->a2 a3 Identify Proteins with Reduced Labeling a2->a3

Caption: Competitive ABPP workflow for unbiased target identification.

Integrating the Data: Building a Comprehensive Specificity Profile

Synthesizing Results from Orthogonal Assays

The true power of this approach lies in the synthesis of data from all three methodologies. The biochemical assays provide a quantitative, rank-ordered list of potencies. The cellular assays confirm that the most potent interactions translate into a biological effect in a living system. Finally, the proteomics data provides an unbiased survey of the inhibitor's interactome, either confirming the specificity observed in the panel screen or revealing unexpected off-targets that require further investigation.

The Specificity Scorecard: A Quantitative Framework

A "Specificity Scorecard" can be created to summarize the findings and facilitate decision-making.

Table 2: Example Specificity Scorecard for PTP Inhibitor V

TargetBiochemical IC50 (nM)Cellular EC50 (nM)Proteomic Engagement (IC50, nM)Assessment
PTP1B 150500450Validated On-Target
TC-PTP 4501,8001,500Primary Off-Target
SHP2 3,500>10,000>10,000Minor Off-Target
PTP-X Not TestedN/A8,000Newly Identified Off-Target

This integrated view provides a much higher degree of confidence in the inhibitor's specificity profile than any single method could alone.

Conclusion and Future Directions

Determining the target specificity of a PTP inhibitor is a complex but essential undertaking. By employing a rigorous, multi-layered approach that combines in vitro biochemistry, cell-based validation, and unbiased proteomics, researchers can build a comprehensive and reliable profile of their compound's activity. This methodical process, as illustrated through the case study of PTP Inhibitor V, is critical for advancing promising molecules through the drug discovery pipeline. It ensures that the observed biological effects are correctly attributed to the intended target, minimizes the risk of unforeseen toxicity, and ultimately paves the way for the development of safer and more effective PTP-targeted therapies. The continued evolution of chemoproteomic technologies will further enhance our ability to map inhibitor interactions with ever-greater precision, accelerating the arrival of the first clinically approved, selective PTP inhibitors.[2]

References

  • What are PTPs inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. (2022-06-24). PubMed Central. [Link]

  • Crystal structures and inhibitor identification for PTPN5, PTPRR and PTPN7: a family of human MAPK-specific protein tyrosine phosphatases. PubMed Central. [Link]

  • PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. PubMed. [Link]

  • Use of protein tyrosine phosphatase inhibitors as promising targeted therapeutic drugs. PubMed. [Link]

  • Inhibiting PTP1B protein improves memory in Alzheimer's disease models - News-Medical. (2026-02-05). [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022-09-20). PMC - NIH. [Link]

  • Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. PMC - NIH. [Link]

  • Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. PubMed. [Link]

  • Activity-based protein profiling: A graphical review. PMC. [Link]

  • A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. PMC - NIH. [Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PMC. [Link]

  • PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. PubMed - NIH. [Link]

  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. (2023-10-30). Frontiers. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]

  • Activity-based proteomics - Wikipedia. [Link]

  • High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. (2012-08-13). PNAS. [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022-09-20). PubMed - NIH. [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2013). ACS Publications. [Link]

  • Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity | ACS Pharmacology & Translational Science. ACS Publications. [Link]

  • PTP1B (Catalytic Domain) Colorimetric Assay Kit PTP1B 30019 - BPS Bioscience. [Link]

  • Pan/Phospho Analysis for Western Blot Normalization - LICORbio™. [Link]

  • Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - Research portal UU. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. [Link]

  • Protein tyrosine phosphatases (PTPs) as drug targets: inhibitors of PTP-1B for the treatment of diabetes. PubMed. [Link]

  • (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays - ResearchGate. (2026-01-17). [Link]

  • An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules | ChemRxiv. (2024-09-18). [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery - YouTube. (2021-10-07). [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018-04-08). Frontiers. [Link]

  • Fragment-Based Discovery of Novel VE-PTP Inhibitors Using Orthogonal Biophysical Techniques | Biochemistry. (2023-07-06). ACS Publications. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017-11-20). NCBI - NIH. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. [Link]

  • Protein tyrosine phosphatase 1B in metabolic diseases and drug development. (2024-03-22). PubMed. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • Researchers find new way to slow memory loss in Alzheimer's. (2026-02-05). [Link]

  • (PDF) Crystal structures and inhibitor identification for PTPN5, PTPRR and PTPN7: A family of human MAPK-specific protein tyrosine phosphatases. (2025-08-06). ResearchGate. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Sodium Orthovanadate (PTP Inhibitor V Dihydrate) in Cancer Research

Abstract Protein tyrosine phosphorylation is a cornerstone of cellular signaling, meticulously balanced by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). In oncology, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein tyrosine phosphorylation is a cornerstone of cellular signaling, meticulously balanced by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). In oncology, the dysregulation of this balance is a common driver of tumorigenesis, making PTPs compelling targets for therapeutic intervention. Sodium orthovanadate (Na₃VO₄), a well-established, broad-spectrum inhibitor of PTPs, serves as an invaluable tool in cancer research. By mimicking the phosphate group, it competitively inhibits the dephosphorylation of key signaling proteins, leading to a hyper-phosphorylated state that can modulate cell growth, proliferation, and apoptosis. This guide provides an in-depth technical overview of sodium orthovanadate's mechanism, its application in cancer models, and validated protocols for its use. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in elucidating cancer biology and exploring novel therapeutic strategies.

Introduction: The Pivotal Role of PTPs in Oncology

Cellular signaling pathways are analogous to complex electrical circuits, where the addition and removal of phosphate groups on tyrosine residues act as on/off switches. PTKs add these phosphate groups, often activating pro-growth and pro-survival pathways. PTPs, conversely, remove them, acting as crucial negative regulators to terminate signaling and maintain homeostasis.[1]

In many cancers, oncogenic signaling is driven by hyperactive PTKs (e.g., EGFR, HER2).[1] Consequently, the PTPs that normally counteract these kinases, such as PTP1B and SHP2, have emerged as critical nodes in cancer signaling.[1][2] While initially considered tumor suppressors, many PTPs can paradoxically promote tumorigenesis depending on the cellular context.[3] For instance, PTP1B has been implicated in promoting HER2-positive breast cancer.[3] This dual role makes PTPs fascinating targets. Inhibiting them can amplify oncogenic signaling in some contexts but can also disrupt the specific signaling nodes that cancer cells have become dependent on, leading to cell cycle arrest and apoptosis.[4][5]

Profile: Sodium Orthovanadate (PTP Inhibitor V Dihydrate)

Sodium orthovanadate (Na₃VO₄), often referred to as PTP Inhibitor V, is an inorganic compound widely used as a general inhibitor of PTPs and alkaline phosphatases.[6]

Chemical Properties and Structure
PropertyValueSource
Chemical Formula Na₃VO₄[7]
Molecular Weight 183.91 g/mol (anhydrous)
Appearance White crystalline powder[7]
Solubility Soluble in water (22.17 g/100 mL), insoluble in ethanol[7]
Melting Point 850-866 °C
Mechanism of Action

The inhibitory action of sodium orthovanadate stems from its structural similarity to phosphate. The vanadate ion (VO₄³⁻) acts as a transition-state analog, competitively binding to the active site of PTPs.[8][9] This occupation of the active site prevents the enzyme from binding to its natural substrate—phosphotyrosine residues on proteins. The result is a sustained, hyper-phosphorylated state of various proteins within the cell.

Causality Behind Experimental Choices: The broad-spectrum nature of sodium orthovanadate is both a strength and a weakness. It is an excellent tool for asking the general question: "Does the inhibition of tyrosine dephosphorylation affect my cancer model?" However, its lack of specificity means it cannot, by itself, identify a single PTP target responsible for an observed effect. Therefore, it is often used as a primary screening tool before moving to more specific, second-generation inhibitors targeting individual PTPs like PTP1B or SHP2.[1][2]

Applications in Cancer Research Models

Sodium orthovanadate has been demonstrated to inhibit cell growth and induce apoptosis in a wide array of cancer cell lines, including oral squamous cell carcinoma, anaplastic thyroid carcinoma, prostate cancer, and various epithelial cancers.[5][10][11][12]

In Vitro Efficacy: Cellular Models

The anti-proliferative effect of sodium orthovanadate is dose- and time-dependent.[10][13] The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for designing cell-based assays.

Cell LineCancer TypeIC₅₀ Value (µM)Treatment DurationSource
Cal27 Oral Squamous Cell Carcinoma2572 hours[11]
Cal27 Oral Squamous Cell Carcinoma107 days[11]
8505C Anaplastic Thyroid Carcinoma2.30 (mean over 6 days)1-6 days[14]
DU-145 Prostate Cancer8.94Not Specified[12]
Elucidating Signaling Pathways

A primary application of sodium orthovanadate is to "trap" signaling pathways in a hyper-phosphorylated state for analysis, typically by Western blot. By treating cells with an agonist (e.g., a growth factor) in the presence or absence of vanadate, researchers can identify proteins whose phosphorylation status is dynamically regulated by PTPs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylates (pY) Activates PTP PTP (e.g., PTP1B) PTP->RTK Dephosphorylates (pY) Inactivates Proliferation Cell Proliferation Survival Downstream->Proliferation Promotes SOV Sodium Orthovanadate SOV->PTP Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Figure 1: Mechanism of PTP inhibition by Sodium Orthovanadate (SOV).

In Vivo Studies: Preclinical Evidence

Beyond cell culture, sodium orthovanadate has shown efficacy in preclinical animal models. In nude mouse xenograft models of anaplastic thyroid carcinoma and hepatocellular carcinoma, treatment with SOV resulted in significant suppression of tumor growth.[5][14] These studies confirm that the compound's effects are not limited to in vitro systems and demonstrate its potential as a lead compound for further drug development.[14]

Core Experimental Protocols

Scientific integrity requires robust, reproducible methodologies. The following protocols are foundational for studying sodium orthovanadate in a cancer research setting.

Critical First Step: Preparation and Activation of Sodium Orthovanadate

Trustworthiness: This activation step is non-negotiable for achieving maximum and consistent PTP inhibitory activity. In solution, vanadate can polymerize into less active forms (like decavanadate), especially at neutral or acidic pH.[15] The activation process depolymerizes vanadate into the active monomeric orthovanadate form (HVO₄²⁻ or H₂VO₄⁻).[15]

  • Prepare a 200 mM Stock Solution: Dissolve sodium orthovanadate powder in high-purity water. The solution will initially appear yellow.[15]

  • Adjust pH to 10.0: Use 1 M NaOH or 1 M HCl to carefully adjust the pH.

  • Heat to Depolymerize: Boil the solution until it becomes colorless (approximately 10 minutes). Ensure all crystals are fully dissolved.[15]

  • Cool to Room Temperature.

  • Re-adjust pH: The pH will likely have dropped. Re-adjust it to 10.0.

  • Repeat Cycles: Repeat the boiling and cooling/pH adjustment cycles until the solution remains colorless and the pH is stable at 10.0.[15]

  • Aliquot and Store: Sterilize the final solution through a 0.22 µm filter. Store in small aliquots at -20°C.[15] This activated stock is now ready to be diluted to the final working concentration (e.g., 1 mM) in lysis buffers or cell culture media.

Protocol: Assessing Cell Viability via MTT Assay

This protocol determines the cytotoxic or cytostatic effects of sodium orthovanadate on a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of activated sodium orthovanadate in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol: Western Blot for Phospho-Protein Analysis

This workflow is used to visualize the effect of vanadate on protein phosphorylation.

G A 1. Cell Culture & Treatment - Seed cells - Treat with agonist +/- Sodium Orthovanadate B 2. Cell Lysis - Lyse cells on ice in buffer containing activated vanadate and other phosphatase/protease inhibitors A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibody (e.g., anti-phospho-EGFR) - Incubate with HRP-secondary Ab E->F G 7. Detection - Add ECL substrate - Image chemiluminescence F->G H 8. Analysis - Quantify band intensity G->H

Figure 2: Standard workflow for analyzing protein phosphorylation via Western Blot.

Self-Validating System: The key to a trustworthy Western blot for phosphorylation is the lysis buffer. It must contain freshly added, activated sodium orthovanadate (typically at 1 mM) and other phosphatase inhibitors (like sodium fluoride for serine/threonine phosphatases).[16][17] This immediately halts all phosphatase activity upon cell membrane rupture, preserving the in vivo phosphorylation state of the proteins.[17] Failure to include these inhibitors will result in artifactually low or absent phospho-signals, as phosphatases will remain active in the lysate.

Data Interpretation & Best Practices

  • Causality and Controls: When a phospho-signal increases with vanadate treatment, it strongly implies that the protein is a substrate of a PTP. The essential control is a parallel blot probed with an antibody against the total protein. This ensures that the change in phosphorylation is not merely due to an increase in the total amount of the protein.

  • Off-Target Effects: At high concentrations, vanadate can have effects beyond PTP inhibition.[6] It's crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target confounders.

  • Combination Therapy: Given that PTP inhibitors can sensitize cells to other treatments, consider combining sodium orthovanadate with kinase inhibitors or standard chemotherapeutics to explore synergistic effects.[3][18]

Conclusion and Future Directions

Sodium orthovanadate (PTP Inhibitor V Dihydrate) is a foundational tool in cancer biology. Its ability to globally inhibit PTPs provides a powerful, albeit broad, method to probe the importance of tyrosine phosphorylation in cancer cell signaling. It has been instrumental in demonstrating the anti-neoplastic potential of PTP inhibition, paving the way for the development of highly specific inhibitors against targets like PTP1B and SHP2, which are now advancing in clinical development.[19][20] For researchers entering this field, a thorough understanding and correct application of sodium orthovanadate are essential first steps in dissecting signaling pathways and identifying novel therapeutic vulnerabilities in cancer.

References

  • Holko, P., et al. (2009). Sodium Orthovanadate Affects Growth of Some Human Epithelial Cancer Cells (A549, HTB44, DU145). ResearchGate. [Link]

  • Lee, Y. J., et al. (2010). Sodium orthovanadate inhibits p53-mediated apoptosis. PubMed. [Link]

  • Ganju, R. K., et al. (1998). The PTPase inhibitor sodium orthovanadate (Na3VO4) blocks PKC-mediated regulation of receptor-induced protein tyrosine phosphorylation. ResearchGate. [Link]

  • Khalil, A. A., et al. (2017). Sodium Orthovanadate Inhibits Proliferation and Triggers Apoptosis in Oral Squamous Cell Carcinoma in vitro. PubMed. [Link]

  • Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Wang, H. Y., et al. (2007). [Effects of sodium orthovanadate on proliferation and apoptosis in raji cells and its mechanism]. PubMed. [Link]

  • Yu, Q., et al. (2016). Sodium orthovanadate inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo. PubMed. [Link]

  • Klein, A., et al. (2009). Sodium orthovanadate affects growth of some human epithelial cancer cells (A549, HTB44, DU145). Semantic Scholar. [Link]

  • Yu, Q., et al. (2016). Sodium orthovanadate inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo. PubMed Central. [Link]

  • Medical Realities. (n.d.). PTP1B Role in Breast Cancer: Insights and Research Findings. Medical Realities. [Link]

  • Choi, Y. H., et al. (2022). Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells. PubMed Central. [Link]

  • Korbecki, J., et al. (2025). Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells. PubMed. [Link]

  • Sharma, K., & D'Arcangelo, G. (2003). Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sodium orthovanadate. Wikipedia. [Link]

  • González-Rodríguez, A., et al. (2021). Recent advances in PTP1B signaling in metabolism and cancer. PubMed Central. [Link]

  • Zhang, Z. Y., & Zhang, Z. (2022). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. PubMed Central. [Link]

  • ACS Publications. (2022). Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application. Journal of Medicinal Chemistry. [Link]

  • Bielawska, A., et al. (2021). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. In Vivo. [Link]

  • Kelley, B., & Tait, A. (2005). Cell culture performance with vanadate.
  • Korbecki, J., et al. (2025). Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells. ResearchGate. [Link]

  • Ushio-Fukai, M., et al. (2001). A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage. PubMed Central. [Link]

  • Spandidos Publications. (2024). The combination of a PTP1B inhibitor, TNFR2 blocker, and PD-1 antibody suppresses the progression of non-small cell lung cancer tumors by enhancing immunocompetence. Spandidos Publications. [Link]

  • AACR Journals. (2023). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. Cancer Discovery. [Link]

  • Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Targeted Oncology. [Link]

  • ResearchGate. (2022). (PDF) Phosphatase Inhibition by Sodium Orthovanadate Displays Anti-inflammatory Action by Suppressing AKT-IKKβ Signaling in RAW264.7 cells. ResearchGate. [Link]

Sources

Exploratory

A Researcher's Comprehensive Guide to the Allosteric PTP1B Inhibitor V Dihydrate in Diabetes Mellitus Research

An In-Depth Technical Guide for Scientists and Drug Development Professionals Foreword: Targeting the Gatekeeper of Insulin Signaling The rising prevalence of type 2 diabetes mellitus (T2DM) necessitates the exploration...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals

Foreword: Targeting the Gatekeeper of Insulin Signaling

The rising prevalence of type 2 diabetes mellitus (T2DM) necessitates the exploration of novel therapeutic strategies beyond conventional approaches. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of the insulin and leptin signaling pathways, making it a prime therapeutic target for T2DM and obesity.[1][2] Overexpression of PTP1B leads to the dephosphorylation of the insulin receptor (IR) and its substrates, thereby attenuating insulin signaling and contributing to insulin resistance.[1] Consequently, the inhibition of PTP1B presents a promising strategy to enhance insulin sensitivity and restore glucose homeostasis.[3] This guide provides a detailed technical overview of a specific and potent allosteric inhibitor of PTP1B, referred to here as PTP Inhibitor V Dihydrate, for its application in diabetes research.

Chapter 1: Unveiling the Molecule: PTP Inhibitor V Dihydrate

PTP Inhibitor V Dihydrate is a potent and selective allosteric inhibitor of PTP1B. Its chemical name is 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid (4-sulfamoyl-phenyl)-amide dihydrate . This benzofuran-based compound represents a class of inhibitors that bind to a site distinct from the active site, offering a promising avenue for achieving selectivity over other protein tyrosine phosphatases.[4]

Physicochemical Properties

A thorough understanding of the inhibitor's properties is paramount for its effective use in experimental settings.

PropertyValueSource
Chemical Formula C₂₃H₁₈Br₂N₂O₇S₂ · 2H₂O[5] (anhydrous)
Molecular Weight 694.33 g/mol (Dihydrate)Calculated
CAS Number 959324-50-6 (Anhydrous)[5]
Appearance White to off-white crystalline solidGeneral Observation
Solubility Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers.[6]
Storage Store at -20°C for long-term stability.[6]

Note: For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.[6]

Mechanism of Action: Allosteric Inhibition

Unlike competitive inhibitors that bind to the active site of PTP1B, PTP Inhibitor V Dihydrate binds to an allosteric site. This binding induces a conformational change in the enzyme, which in turn inhibits its catalytic activity. This allosteric mechanism offers a significant advantage in terms of selectivity, as the allosteric site of PTP1B is less conserved among different phosphatases compared to the highly conserved active site.[4][7]

The binding of the inhibitor to the allosteric site, flanked by α-helices α3, α6, and α7, stabilizes the "open" conformation of the catalytically critical WPD loop. This prevents the loop from closing over the active site, a necessary step for substrate binding and dephosphorylation.[8] This mechanism effectively locks the enzyme in an inactive state.

PTP1B_Inhibition cluster_0 Active PTP1B cluster_1 Inactive PTP1B Active_Site Active Site (Open for Substrate) Dephosphorylated_Substrate Dephosphorylated Substrate (Y) Active_Site->Dephosphorylated_Substrate Dephosphorylates WPD_Loop_Open WPD Loop (Flexible) Inactive_Site Active Site (Closed to Substrate) WPD_Loop_Closed WPD Loop (Locked Open) WPD_Loop_Closed->Inactive_Site Inactivates Allosteric_Site Allosteric Site Allosteric_Site->WPD_Loop_Closed Induces Conformational Change Inhibitor PTP Inhibitor V Dihydrate Inhibitor->Allosteric_Site Binds Substrate Phosphorylated Substrate (pY) Substrate->Active_Site Binds Substrate->Inactive_Site Binding Blocked

Figure 1. Mechanism of allosteric inhibition of PTP1B by PTP Inhibitor V Dihydrate.

Chapter 2: In Vitro Evaluation of PTP1B Inhibition

Foundational Principles of the Enzymatic Assay

The inhibitory activity of PTP Inhibitor V Dihydrate against PTP1B is typically assessed using a colorimetric enzymatic assay. This assay relies on the use of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, yields p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is directly proportional to the enzymatic activity of PTP1B.

Detailed Step-by-Step Protocol for PTP1B Enzymatic Assay

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • Recombinant human PTP1B (truncated, residues 1-321 is commonly used)

  • PTP Inhibitor V Dihydrate

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.3), 10% DMSO, 50 µg/mL BSA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PTP Inhibitor V Dihydrate in DMSO. A typical starting concentration is 10 mM.

    • Prepare a stock solution of pNPP in the assay buffer. A common concentration is 100 mM.

    • Dilute the recombinant PTP1B in the assay buffer to the desired working concentration (e.g., 0.1 µM). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer

      • PTP Inhibitor V Dihydrate at various concentrations (prepare serial dilutions from the stock solution). Include a vehicle control (DMSO only).

      • Recombinant PTP1B solution.

    • Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the pNPP substrate to each well. A typical final concentration of pNPP is 10 mM.[9]

    • The final reaction volume is typically 100-200 µL.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 10 seconds) for a period of 5-10 minutes using a microplate reader.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the PTP1B activity, by fitting the data to a dose-response curve.

InVitro_Workflow A Prepare Reagents (PTP1B, Inhibitor, pNPP) B Plate Setup (Buffer, Inhibitor, PTP1B) A->B C Pre-incubation (5 minutes) B->C D Initiate Reaction (Add pNPP) C->D E Monitor Absorbance (405 nm) D->E F Data Analysis (Calculate V₀, Plot Inhibition) E->F G Determine IC₅₀ F->G

Figure 2. Workflow for the in vitro PTP1B enzymatic inhibition assay.

Chapter 3: In Vivo Evaluation in Models of Diabetes

The in vivo efficacy of PTP Inhibitor V Dihydrate can be assessed in various animal models of type 2 diabetes. The most commonly used models include genetically obese and diabetic mice, such as the db/db mouse, or diet-induced obese (DIO) mice.

Selection of Animal Models
  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are a well-established model for studying T2DM.

  • Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of human T2DM.

Detailed Step-by-Step Protocol for In Vivo Efficacy Study

This protocol provides a framework for a robust in vivo study.

Materials and Animals:

  • db/db mice or DIO mice (and their respective lean controls)

  • PTP Inhibitor V Dihydrate

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, potentially with a small percentage of a solubilizing agent like Tween 80)

  • Blood glucose monitoring system

  • Equipment for oral gavage or other administration routes

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

    • Randomly assign the diabetic animals to treatment groups (e.g., vehicle control, PTP Inhibitor V Dihydrate low dose, PTP Inhibitor V Dihydrate high dose). Include a group of lean, non-diabetic control animals.

  • Compound Formulation and Administration:

    • Prepare a homogenous suspension of PTP Inhibitor V Dihydrate in the chosen vehicle. Sonication may be required to ensure proper suspension.

    • Administer the compound to the animals daily via oral gavage. The dosage will need to be optimized, but starting doses can be guided by literature on similar compounds.

  • Monitoring and Measurements:

    • Body Weight: Monitor and record the body weight of each animal daily or several times a week.

    • Food and Water Intake: Measure daily food and water consumption.

    • Blood Glucose: Measure fasting or random blood glucose levels at regular intervals (e.g., weekly) from tail vein blood.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess improvements in glucose disposal. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via oral gavage and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. After a short fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures and Tissue Collection:

    • At the end of the study, euthanize the animals and collect blood for analysis of plasma insulin, triglycerides, and other metabolic parameters.

    • Collect key metabolic tissues such as the liver, skeletal muscle, and adipose tissue. These tissues can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for insulin signaling proteins).

InVivo_Workflow A Animal Acclimatization & Grouping B Daily Compound Administration (Oral Gavage) A->B C Regular Monitoring (Body Weight, Glucose) B->C D Metabolic Tests (OGTT, ITT) C->D E Euthanasia & Tissue Collection D->E F Biochemical & Molecular Analysis E->F

Figure 3. Workflow for an in vivo efficacy study of PTP Inhibitor V Dihydrate in a diabetic mouse model.

Chapter 4: Data Interpretation and Future Directions

Successful in vitro and in vivo studies will demonstrate the potential of PTP Inhibitor V Dihydrate as a therapeutic agent for T2DM. Key findings to look for include:

  • In Vitro: Potent and selective inhibition of PTP1B with a clear allosteric mechanism.

  • In Vivo: Significant improvements in glycemic control (reduced fasting and postprandial glucose), enhanced glucose tolerance and insulin sensitivity, and potentially beneficial effects on body weight and lipid profiles.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term efficacy and safety assessments, and exploration of its effects on diabetic complications. The allosteric nature of PTP Inhibitor V Dihydrate provides a strong foundation for the development of a new class of highly selective and effective anti-diabetic drugs.

References

  • Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Retrieved from [Link]

  • MDPI. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (2023). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: updated patent review (2019-2023). Retrieved from [Link]

  • ResearchGate. (2012). 3-(1-Benzofuran-2-yl)-1H-1,2,4-thione monohydrate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid (4-Sulfamoyl-Phenyl)-Amide. Retrieved from [Link]

  • MDPI. (2025). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Molecules. Retrieved from [Link]

  • PubMed Central. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Retrieved from [Link]

  • PubMed Central. (n.d.). Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Benzofuran Scaffold-Based Potential PTP-1B Inhibitors. Retrieved from [Link]

  • MDPI. (2020). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Molecules. Retrieved from [Link]

  • NIH. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLoS ONE. Retrieved from [Link]

  • bioRxiv. (2022). Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid. Retrieved from [Link]

  • Sheffield Hallam University Research Archive. (n.d.). Synthesis and drug development of small molecule inhibitors of PTP1B. Retrieved from [Link]

  • PubMed. (2024). Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. FEBS Letters. Retrieved from [Link]

  • ACS Publications. (2022). Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid. Biochemistry. Retrieved from [Link]

  • PubMed. (n.d.). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Retrieved from [Link]

  • ResearchGate. (2014). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel benzofuran isoxazolines as protein tyrosine phosphatase 1B inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid (4-sulfamoyl-phenyl)-amide. Retrieved from [Link]

  • PMC. (n.d.). QSAR studies of benzofuran/benzothiophene biphenyl derivatives as inhibitors of PTPase-1B. Retrieved from [Link]

  • PubMed Central. (2017). Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies. Molecules. Retrieved from [Link]

Sources

Foundational

Technical Guide: PTP Inhibitor V Dihydrate (PHPS1) and Signal Transduction

This guide serves as an authoritative technical resource on PTP Inhibitor V Dihydrate (commonly identified as PHPS1 ), a potent and selective inhibitor of the protein tyrosine phosphatase SHP-2 (PTPN11). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on PTP Inhibitor V Dihydrate (commonly identified as PHPS1 ), a potent and selective inhibitor of the protein tyrosine phosphatase SHP-2 (PTPN11).

Executive Summary

PTP Inhibitor V Dihydrate (Phenylhydrazonopyrazolone Sulfonate 1, or PHPS1 ) is a cell-permeable, small-molecule inhibitor targeting SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase-2). Unlike many broad-spectrum phosphatase inhibitors (e.g., Vanadate), PTP Inhibitor V displays high selectivity for SHP-2 over closely related phosphatases like SHP-1 and PTP1B.

In signal transduction research, this compound is the gold standard for interrogating the positive regulatory role of SHP-2 in Receptor Tyrosine Kinase (RTK) pathways, specifically the RAS-ERK/MAPK cascade. This guide details the chemical properties, mechanistic action, and validated experimental protocols for utilizing PTP Inhibitor V in cellular assays.

Chemical Profile & Stability

The "Dihydrate" designation typically refers to the stable salt form (often Sodium or Potassium) of the sulfonated molecule, which enhances stability and solubility compared to the free acid.

PropertySpecification
Common Name PTP Inhibitor V; PHPS1
Chemical Name 4-[2-[3-(4-Nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-pyrazol-(4Z)-ylidene]hydrazino]-benzenesulfonic acid
CAS Number 314291-83-3 (Anhydrous); 2649087-82-9 (Dihydrate/Salt forms)
Molecular Formula C₂₁H₁₅N₅O₆S[1][2][3][4][5][6][7][8] · 2H₂O (Dihydrate form)
Target SHP-2 (PTPN11)
Selectivity SHP-2 (

= 0.73 µM) >> PTP1B (

= 5.8 µM) > SHP-1 (

= 10.7 µM)
Solubility Soluble in DMSO (up to ~90 mg/mL). Insoluble in water/PBS directly.
Appearance Orange to Red Solid
Reconstitution & Storage Protocol
  • Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for initial reconstitution.

  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

    • Calculation: For 5 mg of PHPS1 (MW ~465.4 + 36 for dihydrate ≈ 501.4 g/mol ), add ~997 µL DMSO to achieve ~10 mM.

  • Storage: Aliquot into light-protective (amber) vials. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Mechanism of Action: The SHP-2 Paradox

To use PTP Inhibitor V effectively, one must understand the unique biology of its target. While most phosphatases (like PTP1B) are negative regulators (turning signals "off"), SHP-2 is a positive signal transducer .

The Mechanism[4][5][10][11][12]
  • Basal State (Auto-inhibition): In resting cells, SHP-2 is inactive.[4][5] Its N-terminal SH2 domain (N-SH2) binds intramolecularly to the PTP catalytic domain, blocking the active site.[4][5][8]

  • Activation: Upon growth factor stimulation (e.g., EGF, PDGF), the SH2 domains bind to phosphotyrosines on receptors (RTKs) or adaptors (Gab1).[9] This releases the N-SH2 "clamp," exposing the catalytic site.

  • Inhibitor Binding: PTP Inhibitor V (PHPS1) binds directly to the catalytic PTP domain of SHP-2. It stabilizes the enzyme in an inactive conformation or sterically hinders substrate access, preventing the dephosphorylation of specific sites (like pTyr on RasGAP or Spry) that is required to sustain RAS activation.

Signal Transduction Pathway: EGFR/MAPK

The primary application of PTP Inhibitor V is to block the EGF-induced ERK1/2 phosphorylation .

  • Normal Flow: EGF

    
     EGFR 
    
    
    
    Gab1/SHP-2
    
    
    RAS-GTP
    
    
    RAF
    
    
    MEK
    
    
    ERK.
  • Inhibitor Effect: By blocking SHP-2, PTP Inhibitor V prevents the full activation of RAS, leading to reduced p-ERK levels.

SHP2_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Binding Gab1 Gab1 / Grb2 EGFR->Gab1 Recruitment SHP2 SHP-2 (Active) Gab1->SHP2 Activates RAS RAS-GTP SHP2->RAS Promotes Activation Inhibitor PTP Inhibitor V (PHPS1) Inhibitor->SHP2 BLOCKS (Active Site) RAF RAF / MEK RAS->RAF ERK ERK1/2 (Phosphorylation) RAF->ERK

Figure 1: PTP Inhibitor V targets the active SHP-2 enzyme, severing the link between RTKs (EGFR) and the RAS-MAPK cascade, thereby reducing ERK phosphorylation.

Experimental Protocol: Cell-Based Inhibition Assay

This protocol describes the validation of PTP Inhibitor V using an EGF-stimulation assay in HeLa or HEK293 cells. The readout is Western Blotting for phospho-ERK1/2 (Thr202/Tyr204).

Materials
  • Cell Line: HeLa, HEK293, or MCF-7.

  • Reagents: PTP Inhibitor V (10 mM DMSO stock), Recombinant Human EGF.

  • Lysis Buffer: RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors (Note: Do not add Vanadate if you plan to measure phosphatase activity downstream, but for Western blot, standard cocktails are fine).

Step-by-Step Methodology
  • Seeding (Day 0): Seed cells in 6-well plates (

    
     cells/well) in complete medium (DMEM + 10% FBS). Incubate overnight to reach 70-80% confluency.
    
  • Starvation (Day 1): Critical Step: Wash cells 2x with PBS and switch to Serum-Free Medium for 16–24 hours. Reasoning: Serum contains growth factors that activate ERK. Starvation reduces basal p-ERK levels to zero, allowing a clean window for EGF stimulation.

  • Inhibitor Pre-treatment (Day 2): Add PTP Inhibitor V to the serum-free medium.

    • Dose Response: 0 µM (DMSO Control), 1 µM, 5 µM, 10 µM, 20 µM.

    • Incubation: 1 hour at 37°C.

    • Note: Do not exceed 0.1% final DMSO concentration to avoid solvent toxicity.

  • Stimulation: Add EGF (final concentration 50–100 ng/mL) directly to the media containing the inhibitor.

    • Time: Incubate for exactly 5 to 10 minutes .

    • Reasoning: ERK phosphorylation peaks rapidly (5-10 min) and degrades by 30-60 min.

  • Termination & Lysis:

    • Place plate on ice immediately.

    • Aspirate media.

    • Wash 1x with ice-cold PBS.

    • Add 150 µL ice-cold Lysis Buffer. Scrape and collect lysates.

  • Analysis (Western Blot):

    • Run SDS-PAGE.

    • Probe membrane with Anti-Phospho-ERK1/2 (Thr202/Tyr204) .

    • Strip and re-probe with Anti-Total ERK1/2 (Loading Control).

Workflow Diagram

Workflow Step1 1. Serum Starvation (16-24 Hours) Step2 2. Pre-Treatment (Inhibitor V, 1 hr) Step1->Step2 Step3 3. Stimulation (EGF, 5-10 min) Step2->Step3 Step4 4. Lysis & Western (Detect p-ERK) Step3->Step4

Figure 2: Experimental timeline for validating PTP Inhibitor V activity in cell culture.

Data Interpretation & Controls

Expected Results
  • DMSO + EGF: Strong band for p-ERK.

  • Inhibitor V (5-20 µM) + EGF: Dose-dependent reduction in p-ERK intensity.

  • Total ERK: Should remain constant across all lanes.

Selectivity Profile (IC50 Values)

Use these values to design your dose-response curve. Concentrations >50 µM may lose selectivity and inhibit other PTPs.

EnzymeIC50 / Ki (µM)Interpretation
SHP-2 (Target) 0.73 High Potency
PTP1B5.8~8-fold less sensitive
SHP-110.7~15-fold less sensitive
PTP-MEG2> 50No inhibition
Troubleshooting
  • Precipitation: If the inhibitor precipitates in media (cloudiness), dilute the DMSO stock into warm media dropwise while vortexing. Ensure final concentration is within solubility limits (<100 µM).

  • No Inhibition: Ensure cells were adequately starved. High basal p-ERK (due to serum) can mask the inhibitor's effect.

  • Cell Toxicity: PHPS1 is generally non-toxic up to 50 µM for short exposures (hours). For long-term assays (>24h), perform an MTT/CellTiter-Glo assay to determine non-lethal concentrations.

References

  • Discovery of PHPS1: Hellmuth, K., et al. (2008). "Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking."[8] Proceedings of the National Academy of Sciences, 105(20), 7275–7280.

  • SHP-2 Signaling Role: Matozaki, T., et al. (2009). "Functions and molecular mechanisms of the SHP-2 tyrosine phosphatase." Cellular Signalling, 21(4), 504-513.

  • Inhibitor Selectivity: Zhang, Z.Y., et al. (2002). "Protein tyrosine phosphatases: structure, mechanism, and inhibitor discovery."[10] Chemical Reviews, 102(8), 2585-2622.

  • Protocol Validation: Agazie, Y.M., & Hayman, M.J. (2003). "Molecular mechanism for a role of SHP2 in epidermal growth factor receptor signaling." Molecular and Cellular Biology, 23(21), 7875–7886.

Sources

Exploratory

Technical Guide: PTP Inhibitor V Dihydrate (PHPS1) for Basic Research

This technical guide details the application of PTP Inhibitor V Dihydrate (commonly identified as PHPS1 ), a potent and cell-permeable inhibitor of the protein tyrosine phosphatase SHP-2 (PTPN11). Executive Summary PTP I...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of PTP Inhibitor V Dihydrate (commonly identified as PHPS1 ), a potent and cell-permeable inhibitor of the protein tyrosine phosphatase SHP-2 (PTPN11).

Executive Summary

PTP Inhibitor V Dihydrate (PHPS1) is a synthetic small molecule belonging to the phenylhydrazonopyrazolone sulfonate class.[1] It is widely recognized as a selective, cell-permeable inhibitor of SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) . Unlike broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate), PHPS1 exhibits significant selectivity for SHP-2 over the closely related phosphatases SHP-1 and PTP1B.

This guide provides a standardized framework for the reconstitution, storage, and experimental application of PHPS1 in biochemical and cellular assays, ensuring data reproducibility and artifact minimization.

Chemical & Physical Identity

Before initiating experiments, verify the compound identity to ensure accurate molarity calculations. The "dihydrate" designation significantly alters the molecular weight compared to the anhydrous free acid.

PropertySpecification
Common Name PTP Inhibitor V; PHPS1
Chemical Name 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid
CAS Number 314291-83-3
Molecular Formula C₂₁H₁₅N₅O₆S[2][3][4][5][6][7] · 2H₂O (Dihydrate form)
Molecular Weight ~501.47 g/mol (Dihydrate) / 465.44 g/mol (Anhydrous)
Target SHP-2 (PTPN11); PTPN2 (TC-PTP)
Solubility DMSO (≥10 mg/mL); Poorly soluble in water/PBS
Appearance Reddish to orange solid

Critical Note: Always check the specific Certificate of Analysis (CoA) of your batch. If your vial contains the sodium salt or a different hydration state, adjust the mass-to-molarity calculation accordingly.

Mechanism of Action & Specificity

PHPS1 functions as a competitive inhibitor , binding directly to the catalytic PTP domain of SHP-2.

  • Primary Target: SHP-2 (Ki ≈ 0.73 µM).[3]

  • Secondary Targets: PTPN2 (TC-PTP) (IC50 ≈ 3.8 µM).

  • Selectivity Window: PHPS1 is approximately 15-fold more selective for SHP-2 than SHP-1 and 8-fold more selective than PTP1B.

Signaling Pathway Context

SHP-2 is a positive regulator of the RAS-MAPK pathway. It dephosphorylates specific tyrosine residues on scaffolding proteins (like GAB1), preventing the recruitment of RAS-GAP (a negative regulator), thereby sustaining RAS activation.

SHP2_Pathway RTK RTK (Growth Factor Receptor) GAB1 GAB1 (Scaffold) RTK->GAB1 Recruitment SHP2 SHP-2 (PTPN11) GAB1->SHP2 Activates RAS RAS-GTP SHP2->RAS Promotes Activation (Dephosphorylates RAS-GAP binding sites) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation PHPS1 PTP Inhibitor V (PHPS1) PHPS1->SHP2 Inhibits (Competitive)

Caption: PHPS1 blocks SHP-2, preventing the sustained activation of the RAS-MAPK pathway, ultimately reducing p-ERK levels.

Experimental Best Practices

Reconstitution & Storage Protocol

Causality: PTP Inhibitor V is hydrophobic. Attempting to dissolve it directly in aqueous buffers (PBS, media) will result in micro-precipitation, leading to inconsistent dosing and "false negative" results.

  • Solvent: Use high-grade anhydrous DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

    • Calculation Example: To make 1 mL of 10 mM stock using the dihydrate (MW ~501.47 g/mol ), dissolve 5.01 mg of powder in 1 mL DMSO.

  • Dissolution: Vortex vigorously. If particulates persist, warm slightly to 37°C for 2-3 minutes or sonicate briefly.

  • Aliquoting: Divide into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.[4]

In Vitro Enzyme Assay (Biochemical)

To validate inhibition against recombinant SHP-2.

  • Buffer System: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Why DTT? PTPs have a catalytic cysteine that is sensitive to oxidation. DTT maintains the enzyme in an active state.

  • Substrate: pNPP (para-Nitrophenylphosphate) or DiFMUP (fluorogenic).

  • Procedure:

    • Incubate Recombinant SHP-2 (10–50 nM) with PHPS1 (0.1 – 50 µM) in buffer for 15 minutes at room temperature.

    • Add substrate (pNPP) to initiate reaction.

    • Measure Absorbance (405 nm) kinetically for 20 minutes.

    • Control: Use Sodium Orthovanadate (1 mM) as a positive control for total inhibition.

Cell-Based Assay Protocol

Objective: Assess inhibition of downstream signaling (e.g., p-ERK reduction).

Workflow Step1 Serum Starve Cells (Overnight) Step2 Pre-treat with PHPS1 (1-30 µM, 1-2 hrs) Step1->Step2 Step3 Stimulate (EGF/FGF) (5-15 mins) Step2->Step3 Step4 Lysis (RIPA + PhosSTOP) Step3->Step4 Step5 Western Blot (Target: p-ERK) Step4->Step5

Caption: Standard workflow for validating cellular SHP-2 inhibition.

Step-by-Step:

  • Seeding: Seed cells (e.g., HEK293, KYSE-520) and grow to 70-80% confluence.

  • Starvation: Serum-starve cells for 12–16 hours.

    • Reasoning: High basal p-ERK from serum can mask the inhibitory effect of PHPS1.

  • Treatment: Add PHPS1 diluted in serum-free media.

    • Dose Range:1 µM, 5 µM, 10 µM, 30 µM .

    • Vehicle Control: DMSO concentration must be kept constant (e.g., 0.1%) across all wells.

    • Time: Incubate for 1 to 2 hours . (PHPS1 is cell-permeable but requires time to reach intracellular equilibrium).

  • Stimulation: Stimulate with a growth factor (e.g., EGF 10-50 ng/mL) for 5–15 minutes .

  • Lysis: Rapidly wash with ice-cold PBS and lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (e.g., PhosSTOP).

    • Critical: Do NOT use PTP Inhibitor V in the lysis buffer; it is the test compound. Use broad-spectrum inhibitors in lysis buffer to preserve the phosphorylation state at the moment of lysis.

  • Readout: Western Blot for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or rapid addition.Pre-dilute stock in a small volume of media before adding to the dish. Ensure final DMSO < 0.5%.
No Inhibition Observed High intracellular SHP-1 compensation or poor permeability.Verify SHP-2 dependence of the cell line. Increase concentration to 30-50 µM (monitor for toxicity).
Cell Toxicity Off-target effects at high doses (>50 µM).Perform an MTT/CellTiter-Glo assay to define the non-toxic window.
High Background Signal Incomplete serum starvation.Increase starvation time or wash cells more thoroughly before starvation.

References

  • Hellmuth, K., et al. (2008).[1] "Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking."[1] Proceedings of the National Academy of Sciences, 105(20), 7275-7280.

  • Kim, Y., & Cho, S. (2013).[1] "Inhibition of PTPN2 by PTP inhibitor V." Bulletin of the Korean Chemical Society, 34(12), 3874-3876.[6]

  • Chen, L., et al. (2016). "SHP-2 phosphatase: a target for cancer therapy." Anti-Cancer Agents in Medicinal Chemistry, 16(10).

  • PubChem Compound Summary. (n.d.). "PHPS1 (CID 2816390)." National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

PTP inhibitor V dihydrate experimental protocol

Application Note & Protocol: PTP Inhibitor V (PHPS1) Dihydrate Part 1: Introduction & Mechanistic Grounding PTP Inhibitor V , chemically known as PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1), is a potent, cell-permeable...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: PTP Inhibitor V (PHPS1) Dihydrate

Part 1: Introduction & Mechanistic Grounding

PTP Inhibitor V , chemically known as PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1), is a potent, cell-permeable, and selective inhibitor of SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase-2, encoded by PTPN11).

Unlike broad-spectrum phosphatase inhibitors (e.g., Sodium Orthovanadate), PTP Inhibitor V displays significant selectivity for SHP-2 (


) over its close homolog SHP-1 (

) and PTP1B (

). This specificity makes it a critical tool for dissecting the roles of SHP-2 in growth factor signaling (EGF, PDGF, HGF), oncogenesis (Noonan syndrome, leukemias), and immune checkpoint regulation (PD-1 pathway).
Mechanism of Action

SHP-2 acts as a positive regulator of the RAS/MAPK pathway. Upon receptor tyrosine kinase (RTK) activation, SHP-2 is recruited to the membrane, where it dephosphorylates specific binding sites (like those on Gab1), preventing the recruitment of RAS-GAP (a negative regulator). This sustains RAS activation. PTP Inhibitor V binds the catalytic cleft of SHP-2, blocking this dephosphorylation event and thereby dampening downstream ERK1/2 signaling.

SHP2_Pathway RTK RTK (e.g., EGFR/MET) Phosphorylated Gab1 Gab1 Adapter (pTyr Sites) RTK->Gab1 Recruits SHP2 SHP-2 Phosphatase (Active) Gab1->SHP2 Activates RAS_GAP RAS-GAP (Negative Regulator) SHP2->RAS_GAP Dephosphorylates (Inactivates Recruitment) RAS RAS-GTP SHP2->RAS Promotes Activation RAS_GAP->RAS Inhibits ERK p-ERK1/2 (Proliferation) RAS->ERK Signaling Cascade Inhibitor PTP Inhibitor V (PHPS1) Inhibitor->SHP2 Blocks Catalytic Site (IC50 ~2.1 µM)

Figure 1: Mechanism of SHP-2 regulation and interception by PTP Inhibitor V. By blocking SHP-2, the inhibitor prevents the sustained activation of the RAS-ERK pathway.

Part 2: Technical Specifications & Preparation

Critical Note on Identity: Ensure your vial corresponds to CAS 314291-83-3 . Commercial nomenclature varies; do not confuse with "PTP Inhibitor IV" (a bis-sulfonamide).

Physicochemical Properties
PropertySpecification
Chemical Name Phenylhydrazonopyrazolone sulfonate 1 (PHPS1)
CAS Number 314291-83-3
Molecular Formula

(Dihydrate form)
Molecular Weight 501.49 g/mol (Dihydrate) (465.46 g/mol Anhydrous)
Solubility DMSO (>25 mg/mL); Ethanol (Low); Water (Insoluble)
Appearance Orange to Red/Brown Solid
Storage -20°C (Desiccated).[1] Solutions stable at -20°C for <1 month.
Reconstitution Protocol (Stock Solution)

The dihydrate form contains water molecules in the crystal lattice, which must be accounted for to achieve accurate molarity.

  • Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).

  • Target Concentration: Prepare a 10 mM or 25 mM stock.

  • Calculation:

    
    
    Example: To make 1 mL of 10 mM stock, weigh 5.02 mg  of PTP Inhibitor V Dihydrate and dissolve in 1 mL  DMSO.
    
  • Dissolution: Vortex vigorously. If crystals persist, warm to 37°C for 2-3 minutes.

  • Aliquoting: Aliquot into light-protective (amber) tubes to avoid freeze-thaw cycles. Store at -20°C.

Part 3: Experimental Protocols

Protocol A: In Vitro Phosphatase Activity Assay

Purpose: To verify inhibitory potency against recombinant SHP-2 or SHP-1 enzyme.[2]

Reagents:

  • Recombinant SHP-2 (catalytic domain).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) for fluorescence or pNPP for colorimetric.

  • Assay Buffer: 25 mM HEPES (pH 7.2), 50 mM NaCl, 2 mM EDTA, 5 mM DTT, 0.01% Brij-35.

    • Note: DTT is essential for PTP activity but must be fresh to avoid oxidizing the inhibitor.

Workflow:

  • Enzyme Prep: Dilute SHP-2 to 1-5 nM in Assay Buffer.

  • Inhibitor Dilution: Prepare a serial dilution of PTP Inhibitor V in Assay Buffer (0.1 µM to 100 µM). Keep DMSO constant (e.g., 1%).

  • Pre-incubation: Incubate Enzyme + Inhibitor for 15 minutes at Room Temperature (RT). This allows the inhibitor to equilibrate with the active site.

  • Reaction Start: Add DiFMUP substrate (Final conc:

    
     of enzyme, typically 10-50 µM).
    
  • Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 minutes.

  • Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.

Protocol B: Cellular Inhibition Assay (Western Blot)

Purpose: To assess inhibition of SHP-2 dependent MAPK signaling in cells (e.g., MDCK, Jurkat, or KYSE-520).

Experimental Logic: SHP-2 is required for full ERK activation following growth factor stimulation. Effective inhibition by PTP Inhibitor V should result in decreased p-ERK1/2 levels relative to the vehicle control upon stimulation.

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., MDCK epithelial cells) in 6-well plates. Grow to 70-80% confluence.

  • Starvation (Critical): Wash 2x with PBS. Incubate in Serum-Free Media for 16-24 hours.

    • Why? This reduces basal ERK phosphorylation to zero, synchronizing the cells for stimulation.

  • Inhibitor Treatment:

    • Replace media with fresh Serum-Free Media containing PTP Inhibitor V (10 - 50 µM) .

    • Vehicle Control: Media + DMSO (match the % volume, e.g., 0.1%).

    • Incubation: 2 to 3 hours at 37°C.

  • Stimulation:

    • Add Growth Factor directly to the well (e.g., HGF 50 ng/mL or EGF 100 ng/mL).

    • Incubate for 10 - 30 minutes (Peak p-ERK time).

  • Lysis:

    • Place plate on ice. Aspirate media.

    • Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (to freeze phosphatase state).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Analysis: Perform Western Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .

Cellular_Protocol Step1 Serum Starvation (16-24h) Step2 Inhibitor Pre-treatment (10-50 µM, 2-3h) Step1->Step2 Step3 Stimulation (EGF/HGF, 15 min) Step2->Step3 Step4 Lysis & WB (Readout: p-ERK) Step3->Step4

Figure 2: Cellular assay workflow. Pre-incubation is critical for cell permeability.

Part 4: Troubleshooting & Validation (Trustworthiness)

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or cold media.Dilute stock into warm media while vortexing. Do not exceed 50 µM if possible. Keep DMSO <0.5%.[3]
No Inhibition Observed Inhibitor oxidation or insufficient pre-incubation.Use fresh DTT in lysis buffer. Ensure 2-3h pre-incubation for cell entry. Check stock age.
Cell Toxicity Off-target effects at high doses.Perform an MTT/CellTiter-Glo assay. PTP Inhibitor V can be toxic >100 µM.
High Background p-ERK Incomplete starvation.Ensure 0% serum during starvation. Wash cells thoroughly with PBS before starvation.

References

  • Hellmuth, K., et al. (2005). Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking.[4][5] Proceedings of the National Academy of Sciences, 102(51), 18602–18607.

    • Seminal paper identifying PHPS1 (PTP Inhibitor V) and characterizing its specificity for SHP-2.
  • Chen, L., et al. (2016). Discovery of SHP2 inhibitors: from structure-based design to clinical trials. Journal of Medicinal Chemistry.

    • Review of SHP-2 inhibitor classes and chemical structures.
  • Zhang, J., et al. (2004). Protein tyrosine phosphatases: prospects for therapeutics. Current Opinion in Chemical Biology.

    • Overview of PTP inhibition mechanisms.

Sources

Application

Application Notes &amp; Protocols for the Use of PTP Inhibitor V Dihydrate (bpV(bipy)) in Cell Culture

I. Introduction: The Critical Role of Protein Tyrosine Phosphatases and Their Inhibition Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes,...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Critical Role of Protein Tyrosine Phosphatases and Their Inhibition

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[1] The dynamic equilibrium of tyrosine phosphorylation is meticulously maintained by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2][3] While PTKs catalyze the addition of phosphate groups to tyrosine residues, PTPs mediate their removal. Dysregulation of PTP activity is implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for therapeutic intervention.[4]

PTP inhibitors are indispensable chemical tools for dissecting the complex signaling networks regulated by phosphatases.[5] By acutely blocking the activity of specific PTPs, researchers can investigate the functional consequences on cellular signaling pathways and phenotypes. This guide focuses on a potent and widely used PTP inhibitor, Potassium bisperoxo(bipyridine)oxovanadate(V), commonly referred to as bpV(bipy). While the user has specified "PTP inhibitor V dihydrate," bpV(bipy) is the most prominent vanadium-based PTP inhibitor with a bipyridine ligand and is often supplied as a hydrate. For the purpose of this guide, we will refer to it as bpV(bipy) and provide protocols applicable to its hydrated forms.

II. bpV(bipy): Mechanism of Action and Target Profile

bpV(bipy) is a vanadium-based compound that acts as a potent inhibitor of several protein tyrosine phosphatases. Its mechanism of action involves the vanadium center mimicking the transition state of the dephosphorylation reaction, thereby competitively binding to the active site of PTPs.[6] This leads to the inhibition of the target phosphatase's enzymatic activity.

The primary targets of bpV(bipy) include:

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity.[7][8]

  • Phosphatase and Tensin Homolog (PTEN): A tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6][7]

  • Other PTPs: bpV(bipy) also shows inhibitory activity against other PTPs, such as PTP-β.[7]

By inhibiting these phosphatases, bpV(bipy) can induce a range of cellular effects, including the potentiation of insulin signaling and the activation of the pro-survival AKT pathway.[6][7]

Signaling Pathway Modulation by bpV(bipy)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS-1 IR->IRS Phosphorylates PI3K PI3K AKT AKT PI3K->AKT Activates IRS->PI3K Activates PTP1B PTP1B PTP1B->IR Dephosphorylates (Inactivates) PTEN PTEN PTEN->AKT Inhibits Activation pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Signaling (Survival, Growth) pAKT->Downstream bpV bpV(bipy) bpV->PTP1B Inhibits bpV->PTEN Inhibits Insulin Insulin Insulin->IR Activates

Caption: Mechanism of bpV(bipy) action on insulin and PI3K/AKT signaling.

III. Physicochemical Properties and Handling

A clear understanding of the inhibitor's properties is paramount for experimental success.

PropertyValueSource(s)
Chemical Name Potassium bisperoxo(bipyridine)oxovanadate(V)[7][9]
Synonyms bpV(bipy)[9]
CAS Number 127393-89-9[7]
Molecular Formula K[VO(O2)2C10H8N2][9]
Molecular Weight 326.2 g/mol [7][9]
Appearance Yellow to orange solid[10]
Solubility Soluble in water[7][10]
Storage (Solid) Store at -20°C, protected from light.[10]
Storage (Solution) Unstable in solution; prepare fresh. If necessary, store at -20°C for up to one month.[7][10]

IV. Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of bpV(bipy)

Causality: bpV(bipy) is unstable in aqueous solutions.[10] Therefore, proper reconstitution and storage are critical to ensure its potency and the reproducibility of experiments. It is highly recommended to prepare fresh solutions for each experiment.

Materials:

  • bpV(bipy) solid

  • Sterile, nuclease-free water or PBS

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of solid bpV(bipy) to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Prepare a stock solution, for example, 1 mM, by dissolving the solid in sterile water or PBS. For a 1 mM stock solution with a molecular weight of 326.2 g/mol , dissolve 0.326 mg of bpV(bipy) in 1 mL of solvent.

  • Vortexing: Vortex thoroughly to ensure complete dissolution. The solution should be a clear, yellowish color.

  • Use Immediately: It is strongly recommended to use the reconstituted solution immediately.

  • (Optional) Aliquoting and Storage: If immediate use is not possible, aliquot the stock solution into single-use volumes in sterile polypropylene tubes. Store at -20°C for no longer than one month.[7] Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal Working Concentration via Cytotoxicity Assay

Causality: At higher concentrations, bpV(bipy) and its constituent ligand, 2,2'-bipyridine, can exhibit cytotoxicity, which could confound experimental results.[11][12] It is essential to determine the optimal, non-toxic working concentration for your specific cell type and experimental duration. An MTT or similar cell viability assay is recommended.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • bpV(bipy) stock solution (e.g., 1 mM)

  • MTT reagent (or other viability assay reagent)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.

  • Incubation: Allow cells to adhere and recover overnight (for adherent cells).

  • Serial Dilutions: Prepare serial dilutions of the bpV(bipy) stock solution in complete culture medium to achieve a range of final concentrations. A suggested starting range is 0.1 µM to 10 µM. Include a vehicle control (medium with the same amount of solvent used for the highest bpV(bipy) concentration).

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of bpV(bipy).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability.

Protocol 3: General Protocol for Cell Treatment with bpV(bipy)

Causality: This protocol provides a standardized workflow for treating cells to investigate the effects of PTP inhibition on specific signaling events. The timing of treatment and subsequent analysis is critical for observing changes in protein phosphorylation, which are often transient.

Materials:

  • Cultured cells (adherent or suspension)

  • Complete cell culture medium

  • bpV(bipy) stock solution

  • Serum-free medium (if required for your experiment)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (excluding vanadate).[13]

Procedure:

  • Cell Culture: Plate cells and grow them to the desired confluency (typically 70-80%).

  • (Optional) Serum Starvation: If studying signaling pathways activated by growth factors, you may need to serum-starve the cells for a few hours or overnight prior to treatment.

  • Pre-treatment: Add the optimal working concentration of bpV(bipy) (determined in Protocol 2) to the cell culture medium.

  • Incubation: Incubate the cells for the desired period. For studying rapid phosphorylation events, a short incubation time (e.g., 30-60 minutes) is often sufficient.

  • (Optional) Stimulation: If applicable, add your stimulus (e.g., insulin, growth factor) for the appropriate duration.

  • Cell Lysis: Place the culture dish on ice, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer.

  • Protein Extraction: Scrape the cells (for adherent cells) and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Downstream Analysis: Collect the supernatant containing the protein and proceed with downstream applications such as Western blotting to analyze the phosphorylation status of target proteins (e.g., p-AKT, p-ERK).

Experimental Workflow Overview

G start Start: Cell Culture (Adherent or Suspension) seed Seed Cells in Appropriate Vessel start->seed grow Grow to Desired Confluency (e.g., 70-80%) seed->grow treat Treat Cells with bpV(bipy) (Optimal Concentration) grow->treat prep_inhibitor Prepare Fresh bpV(bipy) Working Solution prep_inhibitor->treat incubate Incubate for Desired Time treat->incubate stimulate Optional: Stimulate with Agonist (e.g., Insulin) incubate->stimulate lyse Lyse Cells in Ice-Cold Lysis Buffer incubate->lyse stimulate->lyse collect Collect and Clarify Protein Lysate lyse->collect analyze Downstream Analysis (e.g., Western Blot for p-AKT, p-ERK) collect->analyze end End: Data Interpretation analyze->end

Caption: General experimental workflow for using bpV(bipy) in cell culture.

V. References

  • Wang, Y., et al. (2019). Potassium bisperoxo (1,10-phenanthroline) oxovanadate suppresses proliferation of hippocampal neuronal cell lines by increasing DNA methyltransferases. Neural Regeneration Research, 14(12), 2159–2166. Retrieved from [Link]

  • Mishra, B., et al. (2021). PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation. Biochemical Pharmacology, 185, 114436. Retrieved from [Link]

  • MDPI. (n.d.). On the Solubility and Stability of Polyvinylidene Fluoride. Retrieved from [Link]

  • University of Cambridge. (n.d.). Biological Photovoltaics (BPV). Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of BPV key factors. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

  • Dove Medical Press. (2024). 2,2'-Bipyridine Derivatives exert anticancer effects inducing apopto. Retrieved from [Link]

  • Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]

  • Alonso, A., et al. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition, 44(25), 3814-39. Retrieved from [Link]

  • Barr, A. J. (2001). Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Current medicinal chemistry, 8(9), 1053-1073. Retrieved from [Link]

  • Tautz, L., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

  • Sun, H., & Lou, X. (2015). Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis. Journal of carcinogenesis, 14, 6. Retrieved from [Link]

  • Zhang, J., et al. (2021). Mapping of PTP1B, TCPTP, SHP2, and Putative Substrates Reveals Novel Networks in Glomerular Podocytes. Journal of the American Society of Nephrology, 32(1), 109-126. Retrieved from [Link]

  • Dalton Transactions. (2021). Cytotoxicity evaluation and DNA interaction of RuII-bipy complexes containing coumarin-based ligands. Retrieved from [Link]

  • PubMed. (2001). In Vitro Cytotoxic Effects of 4,4'-bipyridyl on Normal Human Keratinocytes. Retrieved from [Link]

  • bioRxiv. (2023). A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity. Retrieved from [Link]

  • National Institutes of Health. (2021). Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes. Retrieved from [Link]

  • MDPI. (2022). The Protein Tyrosine Phosphatase 1B Modulates the Activation of Yes-Associated Protein and Sensitizes to Cytotoxic Chemotherapy in Preclinical Models of Cholangiocarcinoma. Retrieved from [Link]

Sources

Method

Application Note: Precision Preparation of PTP Inhibitor V (PHPS1) Stock Solutions

Topic: Preparing PTP Inhibitor V Dihydrate Stock Solution Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals Abstract & Scientific Context Protein Tyrosine Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparing PTP Inhibitor V Dihydrate Stock Solution Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Abstract & Scientific Context

Protein Tyrosine Phosphatase Inhibitor V (PTP Inhibitor V), chemically known as PHPS1 , is a potent, cell-permeable, and selective inhibitor of SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase-2).[1][2][3][4][5] Unlike broad-spectrum phosphatase inhibitors (e.g., vanadate), PHPS1 exhibits high specificity for SHP-2 (




M) over PTP1B and SHP-1, making it a critical tool for dissecting the roles of SHP-2 in growth factor signaling, particularly the ERK/MAPK pathway.

This guide addresses the specific challenge of handling the dihydrate form of PTP Inhibitor V. The presence of water molecules in the crystal lattice alters the molecular weight, necessitating precise stoichiometric adjustments during stock preparation to ensure reproducible


 values in bioassays.

Chemical & Physical Profile

PropertySpecification
Common Name PTP Inhibitor V, PHPS1
Chemical Name Phenylhydrazonopyrazolone sulfonate 1
IUPAC Name 4-(N'-(3-(4-Nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-pyrazol-4-ylidene)-hydrazino)-benzenesulfonic acid
CAS Number 314291-83-3 (Anhydrous) / 2649087-82-9 (Dihydrate specific)
Target SHP-2 (Primary), PTP1B (Secondary)
Molecular Weight (Anhydrous) ~465.44 g/mol
Molecular Weight (Dihydrate) ~501.47 g/mol (Verify specific lot Certificate of Analysis)
Solubility DMSO (>20 mg/mL), Ethanol (Soluble), Water (Insoluble)
Appearance Orange to Reddish Powder

Critical Note on Stoichiometry: Many commercial vendors supply PTP Inhibitor V as a sodium salt or a hydrate. You must verify the exact Molecular Weight (MW) on your specific vial's label. This protocol assumes the Dihydrate form (~501.47 g/mol ).

Protocol: Stock Solution Preparation (10 mM)

Materials Required[1][3][4][5][6][8][9][10][11]
  • Compound: PTP Inhibitor V Dihydrate (solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% purity (cell culture grade).
    
  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Centrifuge.

  • Consumables: Amber microcentrifuge tubes (1.5 mL), Solvent-resistant pipette tips.

Step-by-Step Methodology
Phase 1: Environmental Equilibration
  • Temperature Stabilization: Remove the product vial from -20°C storage.

  • Desiccation: Place the vial in a desiccator and allow it to warm to room temperature (approx. 30–45 mins).

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture. Since PHPS1 is hygroscopic, condensation will alter the effective mass, leading to inaccurate concentration calculations.

Phase 2: Gravimetric Preparation
  • Weighing: Accurately weigh the solid. For a typical stock, aim for 5–10 mg.

    • Example: Mass (

      
      ) = 5.0 mg.[6]
      
  • Calculation: Use the Molarity formula

    
    .
    
    • 
       = 5.0 mg = 0.005 g
      
    • 
       = 501.47  g/mol  (Check your label!)
      
    • 
       = 10 mM = 0.01 mol/L
      
    • 
       L = 997 
      
      
      
      L
Phase 3: Solubilization & Storage[4][6]
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds. The powder should dissolve completely, yielding a clear, reddish-orange solution.

    • Troubleshooting: If particles persist, warm the solution to 37°C for 2–5 minutes and vortex again. Sonicate only if absolutely necessary (short bursts) to avoid heat degradation.

  • Aliquot: Dispense into small volumes (e.g., 20–50

    
    L) in amber  tubes to avoid freeze-thaw cycles.
    
  • Storage: Store at -80°C (stable for ~1 year) or -20°C (stable for ~3 months).

Visual Workflow: Stock Preparation

StockPrep Start Frozen Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Weigh Weigh Solid (e.g., 5 mg) Equilibrate->Weigh Calc Calculate Volume V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex Calc->Dissolve Anhydrous DMSO Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Avoid Freeze-Thaw Store Store at -80°C Aliquot->Store

Figure 1: Critical workflow for preparing hygroscopic inhibitor stocks to ensure concentration accuracy.

Application & Dilution Protocol (In Vitro)

Direct dilution of DMSO stocks into aqueous media can cause precipitation. Use the Intermediate Dilution Method .

  • Prepare Intermediate: Dilute the 10 mM stock 1:10 or 1:100 in pure DMSO first (if very low concentrations are needed) or directly into a small volume of buffer while vortexing.

  • Final Dilution: Add the intermediate solution to the cell culture media dropwise.

    • Target: Keep final DMSO concentration

      
       (v/v) to avoid solvent toxicity.
      
    • Example: To achieve 5

      
      M final concentration:
      
      • Dilute 10 mM stock 1:20 in media

        
         500 
        
        
        
        M (Precipitation risk! Better to dilute in DMSO first).
      • Better: Dilute 10 mM stock to 1 mM in DMSO. Add 1

        
        L of 1 mM stock per 200 
        
        
        
        L media
        
        
        5
        
        
        M (0.5% DMSO).

Mechanism of Action: SHP-2 Pathway[4]

PTP Inhibitor V selectively targets SHP-2, a phosphatase that paradoxically promotes signaling (unlike most phosphatases that terminate it). SHP-2 is required for the full activation of the RAS-ERK pathway downstream of receptor tyrosine kinases (RTKs).

SHP2_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK Activates SHP2 SHP-2 (Phosphatase) RTK->SHP2 Recruits RAS RAS-GTP SHP2->RAS Promotes Activation (Dephos. RASGAP binding sites) Inhibitor PTP Inhibitor V (PHPS1) Inhibitor->SHP2 Inhibits (Ki=0.73µM) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Nucleus Gene Transcription (Proliferation) ERK->Nucleus

Figure 2: Mechanism of Action. PHPS1 blocks SHP-2, preventing the dephosphorylation events required for sustained RAS-MAPK signaling.

References

  • Merck Millipore (Calbiochem). PTP Inhibitor V, PHPS1 - CAS 314291-83-3 Data Sheet.

  • Hellmuth, K., et al. (2008). "Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking." Proceedings of the National Academy of Sciences, 105(20), 7275-7280. (Primary paper identifying PHPS1).

  • SelleckChem. PHPS1 (PTP Inhibitor V) Chemical Properties and Usage.

  • Sigma-Aldrich. Product Information: PTP Inhibitor V (Cat.[7] No. 540213). [6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PHPS1 Inhibitor Stability &amp; Troubleshooting

The following technical support guide is designed for researchers and drug development professionals working with PHPS1 , a selective small-molecule inhibitor of the tyrosine phosphatase SHP2 (PTPN11). This guide priorit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with PHPS1 , a selective small-molecule inhibitor of the tyrosine phosphatase SHP2 (PTPN11).

This guide prioritizes chemical stability , solubility optimization , and biological validation , addressing the specific degradation pathways inherent to the phenylhydrazonopyrazolone sulfonate structure.

Core Chemical Stability & Handling

Q: My PHPS1 stock solution in DMSO has changed color from bright yellow/orange to a dark brown. Is it still usable? A: Likely No. A color shift to dark brown typically indicates oxidative degradation of the hydrazone linkage or the pyrazolone core.

  • Mechanism: PHPS1 contains a phenylhydrazone moiety. This functional group is susceptible to oxidation and hydrolysis. Darkening often suggests the formation of radical species or diazonium byproducts.

  • Action: Discard the stock.

  • Prevention: Always store stock solutions under an inert gas (Argon or Nitrogen) and use anhydrous DMSO . The presence of water in hygroscopic DMSO accelerates hydrolytic cleavage of the hydrazone bond.

Q: I observed precipitation when diluting PHPS1 into cell culture media. How do I prevent this? A: This is a "Crash-Out" event caused by rapid polarity change. PHPS1 is a sulfonate salt but remains lipophilic. Rapid addition of a high-concentration DMSO stock into aqueous media causes the compound to aggregate before it can disperse.

  • Protocol for Solubilization:

    • Step-Down Dilution: Do not add 10 mM stock directly to media. Dilute stock to 10x the final concentration in an intermediate buffer (e.g., PBS with 5% DMSO).

    • Sonicate: Briefly sonicate the intermediate dilution.

    • Warmth: Pre-warm the media to 37°C before addition.

    • Vortex Immediately: Vortex the media while adding the inhibitor.

Q: What is the specific shelf-life of PHPS1 in various conditions? A: Stability Matrix

StateConditionStability EstimateCritical Note
Solid Powder -20°C, Desiccated> 2 YearsProtect from light; hygroscopic.
DMSO Stock -80°C6 MonthsMust be anhydrous DMSO (<0.1% water).
DMSO Stock -20°C1 MonthFreeze/Thaw cycles degrade the hydrazone.
Aqueous (Media) 37°C< 24 HoursHydrolysis half-life is pH dependent.

Advanced Troubleshooting: Degradation & Activity

Q: I see a loss of SHP2 inhibition potency in my cellular assays (pERK reduction is weaker than expected). Why? A: Serum Protein Binding or Intracellular Degradation.

  • Serum Effect: PHPS1 has high affinity for albumin (BSA/FBS) due to its sulfonate group and lipophilic core. In 10% FBS, the free fraction of the drug may be significantly lower than the nominal concentration.

    • Test: Run a dose-response curve in low-serum media (0.5% FBS) to verify intrinsic potency.

  • Cellular Reduction: The nitro group (

    
    ) on the phenyl ring can be reduced to an amine (
    
    
    
    ) by intracellular nitroreductases, altering the electronic properties required for the phosphotyrosine mimetic effect.

Q: What are the specific degradation products I should look for on LC-MS? A: Look for Hydrolysis Fragments. The primary degradation pathway is the cleavage of the hydrazone bond (


).
  • Parent Mass: ~465.4 Da (Negative Mode usually detects the sulfonate anion).

  • Degradant 1: 4-hydrazinylbenzenesulfonic acid derivative.[1]

  • Degradant 2: The pyrazolone ketone fragment.

  • Mass Shift: Look for peaks at [M-H]⁻ minus ~150-200 Da segments depending on the exact cleavage point.

Analytical Validation Protocol

To verify the integrity of your PHPS1 batch, use the following HPLC protocol. This is a self-validating system; if the retention time shifts or peak tailing occurs, the compound is degrading.

Standard HPLC-UV Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 405 nm (hydrazone color).

  • Acceptance Criteria: Single peak >95% area.

    • Note: If you see a new peak appearing at an earlier retention time (more polar), it is likely the sulfonic acid hydrolysis product.

Visualizing the Mechanism & Workflow

Diagram 1: PHPS1 Signaling & Inhibition Logic

This diagram illustrates the SHP2 pathway and where PHPS1 intervenes, distinguishing it from upstream events.

SHP2_Pathway RTK RTK (Growth Factor Receptor) Gab1 Gab1 / Grb2 (Adaptors) RTK->Gab1 Recruitment SHP2_Inactive SHP2 (Inactive Closed Conf) Gab1->SHP2_Inactive Binding SH2 Domains SHP2_Active SHP2 (Active Open Conf) SHP2_Inactive->SHP2_Active Conformational Change RAS RAS-GTP SHP2_Active->RAS Dephosphorylates RAS-GAP binding sites (Promotes RAS activation) PHPS1 PHPS1 Inhibitor (PTP Domain Binder) PHPS1->SHP2_Active Blocks Catalytic Site RAF RAF / MEK RAS->RAF ERK ERK1/2 Phosphorylation RAF->ERK

Figure 1: PHPS1 targets the active PTP domain of SHP2, preventing the dephosphorylation events required to sustain RAS/ERK signaling.[2]

Diagram 2: Troubleshooting Workflow for Degradation

Use this logic tree to diagnose experimental failures.

Troubleshooting_Flow Start Issue: Loss of Potency Check_Color Check Stock Color Start->Check_Color Dark Dark Brown/Black? Check_Color->Dark Precip Check Media Solubility Dark->Precip No (Orange/Yellow) Discard DISCARD STOCK Use Anhydrous DMSO Dark->Discard Yes (Oxidation) Cloudy Visible Precipitate? Precip->Cloudy Serum Check FBS % Cloudy->Serum No (Clear) Protocol Modify Protocol: Pre-warm Media Step-down Dilution Cloudy->Protocol Yes HighFBS Protein Binding Artifact Reduce FBS to 0.5-1% Serum->HighFBS >10% FBS

Figure 2: Step-by-step diagnostic flow for identifying the root cause of PHPS1 experimental failure.

References

  • Hellmuth, K., et al. (2008).[3] Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking.[3] Proceedings of the National Academy of Sciences, 105(20), 7275–7280.[3]

  • Chen, J., et al. (2018).[3][4] SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation.[3][4] BMC Cardiovascular Disorders, 18, Article number: 78.

  • Cayman Chemical. (n.d.). PHPS1 Product Information & Stability Data. Cayman Chemical Product Support.

  • MedChemExpress. (n.d.). PHPS1 Inhibitor Datasheet and Storage Protocols. MedChemExpress.

Sources

Optimization

Technical Support Center: Navigating the Challenges of PTP Inhibitor V Dihydrate Precipitation

Welcome to the technical support center for PTP inhibitor V dihydrate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PTP inhibitor V dihydrate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Precipitation of small molecule inhibitors is a common yet frustrating challenge that can compromise experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the reliable performance of PTP inhibitor V dihydrate in your assays.

Understanding the Challenge: Why Does PTP Inhibitor V Dihydrate Precipitate?

Protein Tyrosine Phosphatase (PTP) inhibitors are a critical class of molecules for studying cell signaling pathways involved in diseases like cancer, diabetes, and autoimmune disorders.[1][2] However, many PTP inhibitors, likely including PTP inhibitor V dihydrate, are often characterized by poor aqueous solubility. This is a consequence of their chemical structures, which are designed to interact with the active sites of PTPs but can also lead to low solubility in the aqueous buffers used in most biological assays.

The "dihydrate" designation indicates that water molecules are incorporated into the solid crystalline structure of the inhibitor. While this is a defined chemical form, it does not guarantee solubility in bulk water. Furthermore, some PTP inhibitors can be hygroscopic, meaning they can absorb additional moisture from the atmosphere, which may affect their stability and handling.

Precipitation typically occurs when a concentrated stock solution of the inhibitor, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer for a working solution. This sudden change in the solvent environment can cause the inhibitor to crash out of solution, leading to inaccurate concentrations and unreliable experimental data.

Troubleshooting Guide: A Q&A Approach to Solving Precipitation Issues

This section is structured to provide direct answers to the most common questions and issues encountered when working with PTP inhibitor V dihydrate.

Q1: My PTP inhibitor V dihydrate is not dissolving in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is often not feasible for this class of compounds. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent.

  • Step 1: The Power of a Primary Organic Solvent. The first step is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice for this purpose.[1] PTP inhibitors are generally soluble in DMSO at high concentrations.

  • Step 2: Gentle Assistance for Dissolution. If the inhibitor is slow to dissolve, gentle warming (to no more than 37°C) and vortexing or sonication can be applied. However, be cautious with heat, as it can potentially degrade the compound.

  • Step 3: Assess the Stock Solution. A successfully prepared stock solution should be clear and free of any visible particulates.

Q2: I've made a clear stock solution in DMSO, but the inhibitor precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is the most common precipitation issue. The key is to manage the transition from the organic solvent to the aqueous environment carefully.

  • The "Crash Out" Phenomenon: When the DMSO stock is added to the aqueous buffer, the local concentration of the inhibitor can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.

  • Strategy 1: Serial Dilutions. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the inhibitor to the aqueous environment.

  • Strategy 2: The Power of Vigorous Mixing. As you add the inhibitor stock to the buffer, ensure the buffer is being vortexed or stirred vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Strategy 3: Consider the Final DMSO Concentration. Aim to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q3: I'm still seeing precipitation even with careful dilution techniques. What other formulation strategies can I try?

A3: If precipitation persists, you may need to modify your assay buffer or use co-solvents.

  • Co-solvents and Surfactants: For particularly challenging compounds, the inclusion of a co-solvent or a non-ionic surfactant in the final assay buffer can improve solubility.

    • Pluronic F-127 or Tween® 80: These are non-ionic surfactants that can help to keep hydrophobic compounds in solution. A final concentration of 0.01% to 0.1% is a good starting point.

    • PEG 300/400: Polyethylene glycol can also act as a co-solvent to improve solubility.

  • The Impact of pH: The solubility of many small molecules is pH-dependent.[3][4][5] If the structure of PTP inhibitor V dihydrate contains ionizable groups, adjusting the pH of your assay buffer (within the limits of your experimental system's tolerance) could improve its solubility. It is crucial to determine the pKa of the compound if possible to make an informed decision on pH adjustment.

Q4: How should I store my PTP inhibitor V dihydrate, both as a solid and in solution?

A4: Proper storage is critical for the stability and performance of the inhibitor.

  • Solid Form: Based on information for a related compound (PTP Inhibitor V, PHPS1), it is recommended to store the solid material at -20°C, protected from light, and in a desiccated environment to prevent moisture absorption.

  • Stock Solutions:

    • Short-term storage: Aliquots of the DMSO stock solution can be stored at -20°C for several weeks.

    • Long-term storage: For longer-term storage, it is advisable to store aliquots at -80°C.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound. It is best practice to prepare single-use aliquots.

Experimental Protocols: Best Practices for Solution Preparation

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid PTP inhibitor V dihydrate to warm to room temperature before opening to minimize condensation.

  • Weigh: Accurately weigh the desired amount of the inhibitor.

  • Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Mix: Vortex or sonicate gently until the solid is completely dissolved, resulting in a clear solution.

  • Aliquot and Store: Dispense into small, single-use aliquots and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your final aqueous assay buffer. If using a surfactant or co-solvent, add it to the buffer at this stage.

  • Vortexing: Begin vortexing the aqueous buffer at a moderate speed.

  • Dilution: While the buffer is vortexing, add the required volume of the 10 mM DMSO stock solution directly into the vortex.

  • Final Mix: Continue vortexing for another 10-15 seconds to ensure complete mixing.

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation. A clear solution indicates successful preparation.

Data Presentation: Solubility of PTP Inhibitors in Common Solvents

SolventTypePolaritySuitability for Stock SolutionNotes
DMSO Aprotic PolarHighExcellent Standard solvent for initial high-concentration stock solutions.[1]
DMF Aprotic PolarHighGoodCan be used as an alternative to DMSO.
Ethanol Protic PolarModerateModerateMay be used, but solubility might be lower than in DMSO.
Methanol Protic PolarHighModerateSimilar to ethanol, solubility may be limited.
PBS/Aqueous Buffers Protic PolarHighPoorNot recommended for initial dissolution of the solid compound.

Visualization: A Logical Workflow for Troubleshooting Precipitation

This diagram outlines a step-by-step process for addressing precipitation issues with PTP inhibitor V dihydrate.

G start Start: Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Issue: Incomplete Dissolution in Stock check_stock->stock_issue No dilution_issue Issue: Precipitation Upon Dilution check_stock->dilution_issue Yes reprepare_stock Action: Re-prepare stock. Use gentle warming or sonication. stock_issue->reprepare_stock reprepare_stock->check_stock optimize_dilution Action: Optimize dilution technique (e.g., vortexing, serial dilution). dilution_issue->optimize_dilution check_success1 Precipitation resolved? optimize_dilution->check_success1 modify_buffer Action: Modify assay buffer. Consider adding co-solvents (e.g., Pluronic F-127, PEG). check_success1->modify_buffer No end_success Success: Proceed with experiment check_success1->end_success Yes check_success2 Precipitation resolved? modify_buffer->check_success2 adjust_ph Action: Adjust buffer pH (if compatible with assay). check_success2->adjust_ph No check_success2->end_success Yes check_success3 Precipitation resolved? adjust_ph->check_success3 check_success3->end_success Yes contact_support Contact Technical Support for further assistance. check_success3->contact_support No

Troubleshooting workflow for PTP inhibitor V dihydrate precipitation.

Concluding Remarks

Successfully working with PTP inhibitor V dihydrate requires careful attention to its solubility characteristics. By starting with a high-quality DMSO stock solution and employing appropriate dilution and formulation strategies, precipitation can be effectively avoided. This guide provides a framework for troubleshooting common issues, but it is important to remember that the optimal conditions may vary depending on the specific experimental setup. Always perform the necessary controls to ensure that any modifications to your protocol do not interfere with your assay results.

References

  • Effect of pH on solubilization of PTX using different solubilizing... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. (2022). Molecules, 27(13), 4065. [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). Pharmaceuticals, 17(6), 754. [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). Pharmaceuticals, 17(6), 754. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking PTP Inhibitor V Dihydrate (PHPS1): Performance &amp; Protocol Guide

The following technical guide benchmarks PTP Inhibitor V Dihydrate (PHPS1) , a cell-permeable, active-site targeting inhibitor of SHP-2. Executive Summary: The Chemical Identity & Mechanism PTP Inhibitor V Dihydrate (Che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks PTP Inhibitor V Dihydrate (PHPS1) , a cell-permeable, active-site targeting inhibitor of SHP-2.

Executive Summary: The Chemical Identity & Mechanism

PTP Inhibitor V Dihydrate (Chemical Name: Phenylhydrazonopyrazolone sulfonate 1 or PHPS1 ) is a potent, cell-permeable inhibitor targeting SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase-2).

Unlike broad-spectrum inorganic inhibitors (e.g., Sodium Orthovanadate), PTP Inhibitor V Dihydrate offers targeted inhibition of the catalytic cleft of SHP-2, a critical node in the RAS-ERK-MAPK signaling pathway. It is widely used to study insulin signaling, growth factor responses, and oncogenic signaling in varying cancer models.

  • Primary Target: SHP-2 (

    
    
    
    
    
    0.3 - 2.1 µM).
  • Secondary Targets: PTP1B (

    
    
    
    
    
    19 µM), SHP-1 (
    
    
    
    
    5.4 µM).
  • Mechanism: Competitive inhibition; binds the PTP catalytic domain, mimicking the phosphotyrosine substrate.

Critical Disambiguation: "PTP Inhibitor V" is a nomenclature sometimes shared with bpV(phen) (a bisperoxovanadium complex). However, the Dihydrate form specifically refers to the organic sulfonamide PHPS1 (CAS: 314291-83-3 / 2649087-82-9). This guide focuses exclusively on PHPS1.

Comparative Landscape: PHPS1 vs. Alternatives

To select the correct inhibitor for your assay, compare PHPS1 against common alternatives.

Table 1: Benchmarking PTP Inhibitors

FeaturePTP Inhibitor V (PHPS1) Sodium Orthovanadate SHP099 NSC 87877
Class Organic, CompetitiveInorganic, Pan-inhibitorOrganic, AllostericOrganic, Competitive
Specificity High for SHP-2 (vs PTP1B)Low (Pan-PTP/ALP)Ultra-High (SHP-2 only)Moderate (SHP-1/SHP-2)
IC50 (SHP-2) ~2.1 µM~10–100 µM~0.07 µM (70 nM)~0.3 µM
Cell Permeability Excellent Poor (requires activation)ExcellentGood
Stability High (Dihydrate form)Low (oxidizes easily)HighModerate
Primary Use Blocking ERK activation; Insulin signalingGeneral lysis buffer additiveStructural biology; highly specific signalingDual SHP-1/2 inhibition

Scientist’s Insight:

  • Choose PHPS1 when you need to inhibit SHP-2 activity at the catalytic site to block downstream ERK phosphorylation in cell culture models.

  • Choose SHP099 if you require absolute specificity for SHP-2 over SHP-1 to rule out off-target effects, as it locks the enzyme in an auto-inhibited conformation.

  • Choose Orthovanadate only as a crude "sledgehammer" in lysis buffers to preserve protein phosphorylation states during extraction.

Mechanism of Action: The SHP-2 Signaling Node

SHP-2 acts as a positive regulator of the RAS-MAPK pathway. Upon growth factor stimulation (e.g., EGF, Insulin), SHP-2 is recruited to the receptor, dephosphorylates specific binding sites (like RasGAP binding sites), and effectively sustains RAS activation.

Figure 1: PHPS1 Mechanism of Action in MAPK Signaling

G RTK RTK (EGF/Insulin Receptor) Gab1 Gab1 Adapter RTK->Gab1 Recruitment SHP2_Active SHP-2 (Active PTP Domain) Gab1->SHP2_Active Activates SHP2_Inactive SHP-2 (Inhibited by PHPS1) RAS RAS-GTP SHP2_Active->RAS Promotes Activation PHPS1 PTP Inhibitor V (PHPS1) PHPS1->SHP2_Active Blocks Catalytic Cleft ERK p-ERK1/2 (MAPK) RAS->ERK Signaling Cascade Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation

Caption: PHPS1 competitively binds the SHP-2 catalytic domain, preventing RAS activation and subsequent ERK1/2 phosphorylation.

Experimental Benchmarking Protocols

To validate PTP Inhibitor V performance, we utilize two self-validating workflows: an in vitro enzymatic assay and a cell-based signaling assay.

Protocol A: In Vitro Phosphatase Assay (pNPP)

This assay quantifies the


 of PHPS1 against recombinant SHP-2 using p-Nitrophenyl Phosphate (pNPP) as a chromogenic substrate.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Substrate: pNPP (Sigma), 2 mM final concentration.

  • Enzyme: Recombinant Human SHP-2 (catalytic domain).

  • Inhibitor: PTP Inhibitor V Dihydrate (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute PHPS1 in Assay Buffer to generate a concentration range (e.g., 0.1 µM to 100 µM). Maintain DMSO concentration <1%.[1]

  • Incubation: Mix 10 ng of recombinant SHP-2 with the inhibitor dilutions in a 96-well plate. Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Reaction: Add pNPP substrate to initiate the reaction.

  • Measurement: Incubate for 30 minutes at 30°C. Stop reaction with 1N NaOH if necessary (turns yellow).

  • Quantification: Measure Absorbance at 405 nm .

  • Validation: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to determine

    
    .
    
Protocol B: Cell-Based ERK Phosphorylation Assay

This protocol validates cell permeability and biological efficacy by measuring the reduction of p-ERK levels in EGF-stimulated cells.

Figure 2: Cellular Benchmarking Workflow

Workflow Step1 1. Starve Cells (Serum-free, 16h) Step2 2. Pre-treat (PHPS1, 1-2h) Step1->Step2 Step3 3. Stimulate (EGF 100ng/mL, 5-10 min) Step2->Step3 Step4 4. Lysis (RIPA + Protease/PTP Inhibitors) Step3->Step4 Step5 5. Western Blot (Anti-pERK vs Total ERK) Step4->Step5

Caption: Workflow for assessing PHPS1 efficacy in blocking growth-factor induced MAPK signaling.

Critical Steps for Success:

  • Serum Starvation: Essential to reduce basal ERK phosphorylation.

  • Pre-treatment: Incubate cells with PHPS1 (typically 10–50 µM ) for 2 hours before stimulation.

  • Stimulation Window: EGF stimulation is rapid. Lyse cells exactly at the peak of phosphorylation (usually 5–10 minutes post-EGF).

  • Lysis Buffer: Do NOT use Sodium Orthovanadate in the lysis buffer if you are measuring phosphatase activity downstream, but for Western Blotting, you must include it to preserve the snapshot of phosphorylation at the moment of lysis.

References
  • Hellmuth, K. et al. (2008). "Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking." Proceedings of the National Academy of Sciences, 105(20), 7275-7280.

  • Chen, L. et al. (2016). "Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP-2 Inhibitor." Nature, 535, 148–152.

  • Santa Cruz Biotechnology. "PTP Inhibitor V, PHPS1 (CAS 314291-83-3) Data Sheet."

  • Sigma-Aldrich. "PTP Inhibitor V, PHPS1 Product Information."

Sources

Comparative

A Researcher's Guide to Protein Tyrosine Phosphatase (PTP) Inhibitors: A Comparative Analysis

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, counterbalancing the activity of protein tyrosine kinases to maintain cellular homeostasis.[1][2] Their dysregulation is impli...

Author: BenchChem Technical Support Team. Date: February 2026

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, counterbalancing the activity of protein tyrosine kinases to maintain cellular homeostasis.[1][2] Their dysregulation is implicated in a multitude of diseases, including cancer, diabetes, autoimmune disorders, and infectious diseases, making them compelling therapeutic targets.[1][3][4] However, the development of specific and effective PTP inhibitors has been a significant challenge due to the highly conserved nature of the PTP active site and issues with cell permeability.[2][5] This guide provides a comparative overview of commonly used PTP inhibitors, experimental protocols for their evaluation, and insights into selecting the appropriate inhibitor for your research needs.

The Landscape of PTP Inhibitors: A Comparative Overview

The quest for potent and selective PTP inhibitors has led to the development of a diverse array of small molecules with distinct mechanisms of action. These can be broadly categorized as active-site directed (orthosteric) or allosteric inhibitors.[1][2] Active-site inhibitors often mimic the phosphotyrosine substrate, but this can lead to a lack of selectivity among the highly similar PTP family members.[2] Allosteric inhibitors, which bind to sites distinct from the catalytic pocket, offer a promising avenue for achieving greater selectivity.[1][2]

Below is a comparative table summarizing key characteristics of several widely studied PTP inhibitors.

InhibitorTarget PTP(s)Mechanism of ActionKey Features & Applications
Sodium Orthovanadate Broad-spectrumCompetitive, active-site inhibitor; phosphate mimeticPan-PTP inhibitor, widely used as a general tool to study protein tyrosine phosphorylation. Lacks specificity.[1][6]
bpV(pic) PTEN, PTP1B, SHP2Competitive, active-site inhibitorPotent inhibitor, often used in studies of insulin signaling and cancer.[6]
Trodusquemine (MSI-1436) PTP1BAllosteric inhibitorCell-permeable, has been investigated in clinical trials for diabetes and breast cancer.[7][8]
SHP099 SHP2Allosteric inhibitorHighly selective for SHP2, crucial for studying RAS-MAPK pathway signaling in cancer.[9][10][]
PTPInhibitor II (NSC 129010) SHP2Covalent, active-site inhibitorCell-permeable, covalently modifies the catalytic domain of SHP2.[12]
Compound 8 (TC-PTP selective) TC-PTPNot specifiedUsed in single-cell assays to differentiate TC-PTP activity from other PTPs like CD45.[5]
NSC 95397 (CD45 selective) CD45Not specifiedIdentified through high-throughput screening for CD45-selective inhibitors.[5]
YopH Inhibitors Yersinia YopHVariousTarget a virulence factor from Yersinia pestis, the causative agent of plague.[13][14][15]
LMPTP Inhibitors LMPTPUncompetitiveInvestigated for their potential in treating insulin resistance.[16]
MptpB Inhibitors MptpBVariousTarget a virulence factor from Mycobacterium tuberculosis, showing promise in combination with antibiotics.[17][18]
PTPN22 Inhibitors PTPN22VariousExplored for their therapeutic potential in autoimmune diseases and cancer immunotherapy.[19]
Visualizing PTP Signaling: The SHP2-RAS-MAPK Pathway

To understand the context in which these inhibitors function, it is crucial to visualize their place within cellular signaling cascades. The SHP2 phosphatase, for instance, is a key player in the RAS-MAPK pathway, which is frequently dysregulated in cancer.[9][10]

SHP2_RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation promotes SHP2->RAS promotes activation SHP2_Inhibitor SHP2 Inhibitor (e.g., SHP099) SHP2_Inhibitor->SHP2 PTP_Inhibitor_Workflow Start Start: Candidate PTP Inhibitor InVitro In Vitro Enzymatic Assay (IC50 Determination) Start->InVitro Selectivity Selectivity Profiling (Panel of PTPs) InVitro->Selectivity CellPerm Cellular Permeability Assessment Selectivity->CellPerm CellularAssay Cellular Target Engagement & Downstream Signaling Assay CellPerm->CellularAssay OffTarget Off-Target Effects & Cytotoxicity CellularAssay->OffTarget End Validated PTP Inhibitor OffTarget->End

Caption: Experimental workflow for the comprehensive evaluation of PTP inhibitors.

Detailed Experimental Protocols
1. In Vitro PTP Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PTP. [20][21] Materials:

  • Recombinant PTP enzyme

  • Fluorogenic PTP substrate (e.g., DiFMUP)

  • Assay buffer (e.g., Bis-Tris, pH 6.0, with DTT and Tween-20)

  • Test inhibitor compound

  • 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the PTP enzyme to the desired working concentration in ice-cold enzyme buffer. [21] * Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Assay Setup:

    • Add a small volume of the serially diluted inhibitor to the wells of the 384-well plate.

    • Add the diluted PTP enzyme to each well, except for the negative control wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. [22]3. Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction. The final substrate concentration should be at or near the Km value for the enzyme. [22]4. Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value. [23]

2. Cellular Assay for PTP Inhibitor Efficacy

This protocol outlines a general method to assess the ability of a cell-permeable PTP inhibitor to modulate a specific signaling pathway within a cellular context. [5][24] Materials:

  • Cell line of interest

  • Cell-permeable PTP inhibitor

  • Stimulant to activate the signaling pathway of interest (e.g., growth factor, cytokine)

  • Cell lysis buffer

  • Antibodies for Western blotting (phospho-specific and total protein)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency.

    • Pre-treat the cells with various concentrations of the PTP inhibitor or vehicle control for a specified time.

  • Signaling Pathway Activation:

    • Stimulate the cells with the appropriate agonist for a short period to induce phosphorylation of the PTP's substrate.

  • Cell Lysis:

    • Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the PTP substrate.

    • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for each treatment condition.

    • Determine the effect of the PTP inhibitor on the phosphorylation status of the target protein.

Concluding Remarks

The selection of a PTP inhibitor requires careful consideration of its target specificity, mechanism of action, and cell permeability. While broad-spectrum inhibitors like sodium orthovanadate are useful for initial exploratory studies, highly selective allosteric inhibitors are indispensable for dissecting the roles of individual PTPs in complex biological processes. The experimental workflows and protocols provided in this guide offer a framework for the systematic evaluation and comparison of PTP inhibitors, enabling researchers to make informed decisions and generate robust, reproducible data. The continued development of novel and more selective PTP inhibitors holds great promise for advancing our understanding of cellular signaling and for the development of new therapeutic strategies against a range of human diseases. [3][29]

References
  • Protein tyrosine phosphatase inhibitors: a patent review and upd
  • What are PTPs inhibitors and how do they work?
  • PTP Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Protein Tyrosine Phosphatase 1B (PTP1B)
  • Use of Protein Tyrosine Phosphatase Inhibitors as Promising Targeted Therapeutic Drugs.
  • Tripeptide inhibitors of Yersinia protein-tyrosine phosph
  • Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B)
  • Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC - NIH.
  • PTP Inhibitor II | phosphatase inhibitor | CAS 2632-13-5 - Selleck Chemicals.
  • High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosph
  • Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC - NIH.
  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzym
  • (PDF)
  • PTP1B Inhibitor Assay Screening Services - BioAssay Systems.
  • PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC - PubMed Central.
  • Protein Tyrosine Phosphatase (PTP) Assay Kit, Non-Radioactive (PTP101) - Sigma-Aldrich.
  • YopH inhibits early pro-inflammatory cytokine responses during plague pneumonia - PubMed.
  • Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC - NIH.
  • Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - NIH.
  • MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC.
  • What PTP1B inhibitors are in clinical trials currently?
  • Identifying Potent, Selective Protein Tyrosine Phosphatase Inhibitors from a Library of Au(I) Complexes - PubMed Central.
  • YopH inhibits early pro-inflammatory cytokine responses during plague pneumonia.
  • Selective Protein Tyrosine Phosphatase 1B Inhibitors: Targeting the Second Phosphotyrosine Binding Site with Non-Carboxylic Acid-Containing Ligands | Journal of Medicinal Chemistry.
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC.
  • What are SHP2 inhibitors and how do they work?
  • Autoimmunity linked protein phosphatase PTPN22 as a target for cancer immunotherapy.
  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC - NIH.
  • From Autoimmune Disease to Cancer: Therapeutic Potential of Targeting PTPN22.
  • The Research Progress in SHP2 and the Inhibitors - BOC Sciences.
  • Inhibitors of the Yersinia Protein Tyrosine Phosphatase Through High Throughput and Virtual Screening Approaches - PMC - NIH.
  • Identification and characterization of novel inhibitors of mPTPB, an essential virulent phosphatase from Mycobacterium tuberculosis - PubMed.
  • PTP1B inhibitors investigated in clinical trials.
  • Conformation-assisted inhibition of protein-tyrosine phosphatase-1B elicits inhibitor selectivity over T-cell protein-tyrosine phosph
  • Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase
  • Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization | ACS Omega - ACS Public
  • PTPN22: Its role in SLE and autoimmunity - PMC - NIH.
  • Yersinia YopH - Proteopedia, life in 3D.
  • Next Generation Immunotherapy Targeting PTPN22 for Cancer - YouTube.
  • What are SHP2 modul
  • Novel Treatments against Mycobacterium tuberculosis Based on Drug Repurposing - MDPI.
  • Treatment for L

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.